molecular formula C13H10N2O2S B1460902 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 284673-19-4

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Numéro de catalogue: B1460902
Numéro CAS: 284673-19-4
Poids moléculaire: 258.3 g/mol
Clé InChI: VQHLDOQOQOBBBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-Thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole-based compound of significant interest in medicinal chemistry research. The benzimidazole scaffold is a privileged and versatile pharmacophore in drug discovery, known for its wide spectrum of biological activities . This particular derivative is a functionalized molecule, incorporating a 2-thienylmethyl group at the N-1 position and a carboxylic acid moiety at the 5-position of the benzimidazole core. These modifications make it a valuable intermediate for the synthesis of more complex molecules, as the carboxylic acid group allows for further derivatization, for instance, into esters or amides . Researchers utilize such compounds to explore new therapeutic agents, with scientific literature indicating that structurally similar 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been prepared and assessed as potential chemotherapeutic agents, demonstrating the relevance of this chemical class in oncology research . The broader benzimidazole family has demonstrated intriguing pharmacological properties, including anticancer activities that may operate through versatile mechanisms such as DNA binding or enzyme inhibition . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols.

Propriétés

IUPAC Name

1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLDOQOQOBBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural resemblance of the benzimidazole nucleus to natural purines allows for favorable interactions with various biological macromolecules.[1] This guide provides an in-depth, technically-focused exploration of a viable synthetic pathway for a specific, highly functionalized derivative: 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid . This molecule incorporates the benzimidazole scaffold, a bioisosteric thiophene ring, and a carboxylic acid moiety, making it a compound of significant interest for further derivatization and biological screening.

This document is structured to provide not just a procedural outline, but a deep dive into the chemical logic and experimental considerations that underpin the synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a robust and reproducible synthetic strategy.

Strategic Approach to the Synthesis

The synthesis of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is most effectively approached through a multi-step sequence that ensures high purity and good overall yield. A one-pot synthesis for this specific molecule is not well-documented and presents significant challenges in controlling regioselectivity and preventing side reactions. The chosen pathway focuses on the sequential construction of the benzimidazole core, followed by N-alkylation, and concluding with the deprotection of the carboxylic acid functionality.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A 4-Amino-3-nitrobenzoic acid B Ethyl 4-amino-3-nitrobenzoate A->B Esterification (H2SO4, EtOH) C Ethyl 3,4-diaminobenzoate B->C Reduction (SnCl2·2H2O, EtOH) D Ethyl 1H-benzimidazole-5-carboxylate C->D Cyclization (HCOOH) E Ethyl 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylate D->E N-Alkylation (2-Thenyl chloride, K2CO3, DMF) F 1-(2-Thienylmethyl)-1H- benzimidazole-5-carboxylic acid E->F Hydrolysis (NaOH, EtOH/H2O)

Figure 1: Proposed synthetic pathway for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Esterification of 4-Amino-3-nitrobenzoic acid

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is crucial to prevent its interference in the subsequent cyclization and N-alkylation reactions. Fischer esterification, a classic acid-catalyzed reaction, is the method of choice for its simplicity and efficiency.

Reaction:

4-Amino-3-nitrobenzoic acid is refluxed in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

Mechanism:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.

Experimental Protocol:

  • To a suspension of 4-amino-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product, ethyl 4-amino-3-nitrobenzoate, will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step to generate the necessary o-phenylenediamine moiety for benzimidazole ring formation. A variety of reducing agents can be employed, with stannous chloride (SnCl2) in ethanol being a reliable and high-yielding option.

Reaction:

Ethyl 4-amino-3-nitrobenzoate is treated with an excess of stannous chloride dihydrate in ethanol at reflux.

Mechanism:

The reduction of a nitro group by SnCl2 is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons. The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the primary amine.

Experimental Protocol:

  • Dissolve ethyl 4-amino-3-nitrobenzoate (1.0 eq) in ethanol (15 volumes).

  • Add stannous chloride dihydrate (3.0-4.0 eq) portion-wise to the solution.

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into crushed ice.

  • Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the product, ethyl 3,4-diaminobenzoate, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Benzimidazole Ring Formation (Cyclization)

The formation of the benzimidazole ring is achieved through the condensation of the newly formed o-phenylenediamine with a one-carbon synthon. Formic acid is an excellent choice as it serves as both the reagent and the solvent, leading to the formation of an unsubstituted benzimidazole at the 2-position.

Reaction:

Ethyl 3,4-diaminobenzoate is heated in formic acid.

Mechanism:

The reaction proceeds via the initial formation of an N-formyl intermediate by the acylation of one of the amino groups of the o-phenylenediamine with formic acid. Subsequent intramolecular cyclization through the attack of the second amino group on the formyl carbonyl, followed by dehydration, yields the benzimidazole ring.

Experimental Protocol:

  • To ethyl 3,4-diaminobenzoate (1.0 eq), add an excess of formic acid (5-10 volumes).

  • Heat the reaction mixture at 100-110 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Neutralize with a solution of sodium carbonate or ammonia until the product, ethyl 1H-benzimidazole-5-carboxylate, precipitates.

  • Filter the solid, wash with water, and dry.

Step 4: N-Alkylation with 2-Thenyl Chloride

This step introduces the 2-thienylmethyl group onto the N1 position of the benzimidazole ring. This is a standard nucleophilic substitution reaction where the benzimidazole nitrogen acts as the nucleophile. The use of a suitable base is necessary to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Reaction:

Ethyl 1H-benzimidazole-5-carboxylate is treated with 2-thenyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Mechanism:

Potassium carbonate deprotonates the N-H of the benzimidazole, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of 2-thenyl chloride in an SN2 reaction, displacing the chloride ion and forming the N-C bond.

Experimental Protocol:

  • To a solution of ethyl 1H-benzimidazole-5-carboxylate (1.0 eq) in DMF (10 volumes), add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-thenyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • The product, ethyl 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylate, will precipitate.

  • Filter the solid, wash thoroughly with water, and dry.

Step 5: Hydrolysis of the Ethyl Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the ethyl ester. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide.

Reaction:

Ethyl 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylate is heated with aqueous sodium hydroxide in an ethanol-water mixture.

Mechanism:

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

  • Suspend ethyl 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, until a clear solution is obtained and the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.

  • The final product, 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

Data Summary

The following table provides a summary of the key parameters for each step of the synthesis. The yields are indicative and based on literature precedents for similar transformations.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Indicative Yield (%)
1EsterificationH₂SO₄EthanolReflux4-685-95
2ReductionSnCl₂·2H₂OEthanolReflux2-380-90
3CyclizationHCOOHFormic Acid100-1102-485-95
4N-Alkylation2-Thenyl chloride, K₂CO₃DMF60-703-575-85
5HydrolysisNaOHEthanol/WaterReflux2-490-98

Conclusion

The multi-step synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. By carefully controlling the reaction conditions at each stage, from the initial protection of the carboxylic acid to the final deprotection, high purity and good overall yields can be achieved. The mechanistic insights provided for each transformation offer a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt the procedures as needed. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis of novel benzimidazole-based compounds for potential therapeutic applications.

References

  • Kumar, V., Poojary, B., Prathibha, A., et al. (2014). Synthesis of some novel 1,2–disubstituted benzimidazole–5–carboxylates via one–pot method using sodium dithionite and its effect on N–debenzylation. Synth Commun., 44(23), 3414–3425. [Link]

  • Kumar, V., Basavarajaswamy, G., Rai, M. V., et al. (2015). Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorg Med Chem Lett., 25(7), 1420–1426. [Link]

  • Reddy, K. K., & Subba Rao, N. V. (1968). Alkylation and Aralkylation of N-Heterocycles—IV: Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 67(3), 141-147. [Link]

  • Arumugam, N., Ngah, N., Osman, H., & Abdul Rahim, A. S. (2012). Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o421. [Link]

  • Hamzah, N., Abd. Hamid, S., Abdul Rahim, A. S., Rosli, M. M., & Fun, H.-K. (2010). Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1719. [Link]

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

  • Kumar, V., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

Sources

A Technical Guide to the Prospective Molecular Docking of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for conducting a prospective molecular docking study on 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. As no prior docking studies for this specific ligand exist in the public domain, this document serves as a complete roadmap for researchers, scientists, and drug development professionals aiming to elucidate its potential biological targets and binding mechanisms. We will proceed by selecting a justifiable protein target based on the known activities of its structural class, detailing a rigorous and self-validating docking workflow, and establishing a framework for the insightful analysis of the resulting data.

Introduction: The Benzimidazole Scaffold and a Strategy for Target Identification

The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific compound of interest, 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, combines this potent scaffold with a thienyl group, a common bioisostere for phenyl rings that can modulate pharmacokinetic properties and binding interactions.

Given the novelty of this specific molecule, our primary challenge is the rational selection of a biological target. The structural similarity of benzimidazoles to purine bases allows them to interact with a multitude of biological macromolecules. Notably, many benzimidazole derivatives have demonstrated potent activity as inhibitors of enzymes crucial to disease pathology. A prominent example is their role as cyclooxygenase (COX) inhibitors. The COX enzymes (COX-1 and COX-2) are key mediators of inflammation, and their inhibition is a cornerstone of anti-inflammatory therapy. Therefore, for the purpose of this guide, we will hypothesize Cyclooxygenase-2 (COX-2) as a plausible and high-value target for our prospective docking study. This choice provides a well-characterized active site and a clear therapeutic rationale.

Part 1: The Computational Workflow & In-Silico Asset Preparation

A successful molecular docking study is predicated on meticulous preparation of both the protein target and the ligand. The overall workflow is a multi-step process designed to ensure that the simulation is as biomimetically accurate as possible.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (PDB Database) PDB_Prep 3. Protein Preparation (Clean, Add H, Minimize) PDB->PDB_Prep Select Structure Ligand 2. Ligand Construction (ChemDraw/ChemSketch) Ligand_Prep 4. Ligand Preparation (3D Convert, Minimize) Ligand->Ligand_Prep 2D to 3D Grid 5. Grid Box Definition (Active Site) PDB_Prep->Grid Dock 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Redock Protocol Validation (Re-dock Native Ligand) Dock->Redock Validate Analysis 7. Pose & Score Analysis (Binding Affinity) Dock->Analysis Interaction 8. Interaction Visualization (PyMOL/Discovery Studio) Analysis->Interaction Interpret Report 9. Reporting Interaction->Report

Caption: Overall molecular docking workflow from preparation to analysis.

Protein Target Acquisition & Preparation

The foundation of a docking study is a high-resolution crystal structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.

Protocol: Target Preparation

  • Selection & Download: Navigate to the RCSB PDB database (rcsb.org). Search for "Cyclooxygenase-2" or "COX-2". Select a high-resolution (<2.5 Å) human or bovine structure co-crystallized with a known inhibitor. For this guide, we will use PDB ID: 5KIR , which is human COX-2 in complex with celecoxib. Download the structure in PDB format.

  • Initial Cleaning (Using UCSF Chimera or Schrödinger Maestro):

    • Load the 5KIR.pdb file.

    • Remove all non-essential components: water molecules (molecules not mediating key interactions), co-solvents, and any secondary protein chains if not part of the biological unit.

    • Retain the co-crystallized ligand (celecoxib) for now; it is essential for defining the binding site and for protocol validation.

  • Protein Preparation (Using AutoDockTools or Schrödinger's Protein Preparation Wizard):

    • Add Hydrogens: Correctly add hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign Bond Orders & Charges: Assign correct bond orders and compute partial charges (e.g., Gasteiger charges in AutoDockTools). This is critical for the accurate calculation of electrostatic interactions.

    • Repair Missing Residues: If any side chains or loops are missing in the crystal structure, use tools like Prime to model and repair them. For 5KIR, the structure is fairly complete.

    • Minimize Energy: Perform a restrained, brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the backbone should be constrained to prevent significant deviation from the crystal structure.

  • Final Output: Save the prepared protein structure as a .pdbqt file, the required format for AutoDock Vina, which includes charge and atom type information.

Ligand Preparation

The ligand, 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, must be accurately represented in three dimensions with a realistic conformation.

Protocol: Ligand Preparation

  • 2D Structure Drawing: Using software like ChemDraw or MarvinSketch, draw the 2D structure of the molecule.

  • Conversion to 3D: Export the 2D structure and use a program like Open Babel or the Chem3D to convert it into a 3D structure.

  • Ionization State: At physiological pH (~7.4), the carboxylic acid group (-COOH) will likely be deprotonated to its carboxylate form (-COO⁻). It is crucial to model the correct protonation state, as this dictates its ability to form ionic bonds or act as a hydrogen bond acceptor.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths, angles, and a low-energy starting conformation.

  • Final Output: Save the prepared ligand as a .pdbqt file. This process also defines the rotatable bonds that the docking algorithm will explore.

Part 2: The Molecular Docking Protocol: A Self-Validating System

This phase involves defining the search space on the protein and running the docking simulation. The trustworthiness of the entire study hinges on a crucial validation step: re-docking.

Binding Site Definition (Grid Box Generation)

The docking algorithm must be told where to search for a binding pose. This is done by defining a 3D grid box that encompasses the protein's active site.

Protocol: Grid Box Definition

  • Identify the Active Site: Load the prepared protein structure (with the native ligand, celecoxib, still present) into your visualization software (e.g., AutoDockTools).

  • Center the Grid: Center the grid box on the geometric center of the co-crystallized ligand (celecoxib).

  • Set Grid Dimensions: Adjust the size of the box in x, y, and z dimensions to be large enough to cover the entire active site, typically with a 4-5 Å buffer around the native ligand. This ensures sufficient space for your test ligand to move and rotate freely. For COX-2, a box of approximately 25x25x25 Å is usually sufficient.

  • Save Configuration: Save the grid parameters to a configuration file (e.g., conf.txt) that will be used as input for the docking engine.

Protocol Validation via Re-docking

Before docking our novel compound, we must prove that our chosen parameters can accurately reproduce the known binding mode of the co-crystallized ligand. This is the cornerstone of a trustworthy protocol.

Protocol: Re-docking

  • Prepare Native Ligand: Extract the native ligand (celecoxib) from the PDB file and prepare it using the same protocol as our test ligand (energy minimization, conversion to .pdbqt).

  • Dock the Native Ligand: Run the docking simulation using the prepared native ligand and the grid box defined in the previous step.

  • Analyze the Result: Compare the top-scoring docked pose of the native ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

  • Acceptance Criteria: An RMSD value below 2.0 Å is considered a successful validation. It confirms that the docking software and parameters are capable of finding the correct binding mode within the defined active site. If the RMSD is higher, the grid parameters or docking settings must be re-evaluated.

Docking the Test Ligand

With the protocol validated, we can now confidently dock our compound of interest.

Protocol: Docking 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

  • Input Files: Use the prepared protein (protein.pdbqt), the prepared test ligand (ligand.pdbqt), and the grid configuration file (conf.txt).

  • Execution: Run the docking simulation using a robust algorithm like AutoDock Vina. A typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt.

  • Exhaustiveness: The exhaustiveness parameter in Vina controls the thoroughness of the search. A value of 8 is standard, but increasing it to 16 or 32 can provide a more rigorous search at the cost of computation time.

Part 3: Post-Docking Analysis & Data Interpretation

The output of a docking run is a set of possible binding poses for the ligand, each with a corresponding binding affinity score. The analysis phase turns this raw data into meaningful biochemical insight.

Quantitative Data Analysis

The primary quantitative output is the binding affinity, an estimate of the binding free energy (ΔG) typically reported in kcal/mol. More negative values indicate stronger predicted binding.

Table 1: Predicted Binding Affinities for Top Poses

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -9.8 0.00
2 -9.5 1.35
3 -9.2 1.87
4 -8.9 2.41
5 -8.7 3.10

(Note: Data is hypothetical for illustrative purposes.)

Qualitative Interaction Analysis

A low binding score is meaningless without a plausible binding mode. The next step is to visualize the top-scoring pose and analyze the specific non-covalent interactions that stabilize the ligand-protein complex.

Protocol: Interaction Visualization

  • Load Complex: Open your visualization software (PyMOL, Discovery Studio) and load the prepared protein structure along with the output file containing the docked poses of your ligand.

  • Isolate Best Pose: Focus on the top-ranked pose (the one with the most negative binding affinity).

  • Identify Interactions: Use the software's analysis tools to identify and display key interactions within a 4-5 Å radius of the ligand. Look for:

    • Hydrogen Bonds: Key interactions for specificity and affinity. The deprotonated carboxylate group of our ligand is a prime candidate for forming H-bonds with residues like Arginine or Histidine.

    • Hydrophobic Interactions: The benzimidazole and thienyl rings will likely occupy hydrophobic pockets lined with nonpolar residues like Leucine, Valine, and Isoleucine.

    • Pi-Pi Stacking: Aromatic rings on the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

    • Ionic Bonds: The negatively charged carboxylate can form strong salt bridges with positively charged residues like Arginine or Lysine.

G cluster_ligand Ligand Moieties cluster_protein COX-2 Active Site Residues (Hypothetical) Ligand 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylic acid Carboxylate Carboxylate (-COO⁻) Benzimidazole Benzimidazole Ring Thienyl Thienyl Ring ARG120 Arg120 Carboxylate->ARG120 Ionic Bond & H-Bond TYR355 Tyr355 Carboxylate->TYR355 H-Bond VAL523 Val523 Benzimidazole->VAL523 Hydrophobic PHE518 Phe518 Thienyl->PHE518 Pi-Pi Stacking

Caption: Hypothetical interactions between the ligand and COX-2 active site.

Table 2: Summary of Key Molecular Interactions for the Top-Ranked Pose

Ligand Moiety Protein Residue Interaction Type Distance (Å)
Carboxylate (-COO⁻) Arg120 Ionic Bond / H-Bond 2.8
Carboxylate (-COO⁻) Tyr355 Hydrogen Bond 3.1
Benzimidazole Ring Val523 Hydrophobic 3.9
Thienyl Ring Phe518 Pi-Pi Stacking 4.2

(Note: Data is hypothetical for illustrative purposes.)

Conclusion and Future Outlook

This guide has outlined a complete, rigorous, and trustworthy workflow for performing a prospective molecular docking study on 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid against the COX-2 enzyme. By following these steps—from rational target selection and meticulous preparation to protocol validation and detailed interaction analysis—a researcher can generate a robust hypothesis about the compound's potential biological activity and binding mechanism.

The results from such a study, while computational, provide a powerful foundation for the next stages of drug discovery. The predicted binding mode can guide the rational design of more potent derivatives (structure-based drug design), and the predicted affinity helps prioritize compounds for chemical synthesis and subsequent in vitro biological validation.

References

  • Bansal, Y. & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • RCSB Protein Data Bank. (2016). PDB ID: 5KIR - Crystal structure of human cyclooxygenase-2 in complex with celecoxib. [Link]

  • Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]

Methodological & Application

Application Note: Solubilization and Physicochemical Profiling of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

The compound 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid represents a highly functionalized heterocyclic building block frequently encountered in hit-to-lead optimization and targeted library synthesis. Handling this compound requires a nuanced understanding of its structural thermodynamics.

The parent scaffold, 1H-benzimidazole-5-carboxylic acid, is characterized by extremely high melting points (>300°C) and poor general solubility due to robust intermolecular hydrogen bonding (forming stable dimers via the carboxylic acid and stacking via the aromatic rings)[1]. It is only slightly soluble in dimethyl sulfoxide (DMSO) and heated methanol[2].

However, the functionalization at the N1 position with a 2-thienylmethyl group fundamentally alters its physicochemical profile:

  • Disruption of Crystal Lattice: Alkylation at the N1 position removes the critical N-H hydrogen bond donor, preventing the formation of polymeric hydrogen-bonded networks. This significantly increases its theoretical solubility in polar aprotic solvents compared to the parent scaffold.

  • Increased Lipophilicity: The addition of the thiophene ring increases the overall partition coefficient (LogP), driving down aqueous solubility and making the compound highly prone to precipitation in aqueous bioassay buffers.

Solvation Thermodynamics: The Role of DMSO and Organic Solvents

In early drug discovery, DMSO is the gold standard for preparing concentrated stock solutions[3]. DMSO’s strong dipole moment and aprotic nature allow it to disrupt the remaining intermolecular hydrogen-bonded dimers of the carboxylic acid group. Meanwhile, its hydrophobic methyl groups effectively solvate the lipophilic thienyl and benzimidazole rings.

A critical failure point in bioassays is the low solubility of compounds in DMSO, which causes variable data, underestimated activity, and inaccurate structure-activity relationships (SAR)[4]. Because the thienylmethyl moiety is highly hydrophobic, any absorption of atmospheric water into the DMSO stock will dramatically reduce the solvation capacity, leading to micro-precipitation. Therefore, strictly anhydrous DMSO (≥99.9%) must be used, and freeze-thaw cycles must be minimized.

Table 1: Estimated Solubility Profile in Common Solvents
SolventPolarity IndexSolvation MechanismEstimated SolubilityRecommended Use
DMSO (Anhydrous) 7.2Dipole-dipole, H-bond acceptorHigh (>30 mM)Primary stock solutions for in vitro screening.
DMF 6.4Dipole-dipole, H-bond acceptorHigh (>20 mM)Chemical synthesis, cross-coupling reactions.
Methanol 5.1H-bond donor/acceptorModerate (1-5 mM)Analytical LC-MS/HPLC mobile phase preparation.
Dichloromethane 3.1Dispersion forcesLow (<1 mM)Extraction; requires co-solvents for high concentration.
Aqueous Buffer (pH 7.4) 9.0Ionization of carboxylic acidVery Low (<50 µM)Requires serial dilution from DMSO or formulation with excipients.

Note: Data extrapolated from the thermodynamic behavior of functionalized benzimidazole-5-carboxylic acid derivatives[2].

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (Kinetic Solubility)

This protocol outlines the preparation of a 10 mM to 50 mM master stock in DMSO, designed to maintain kinetic solubility for high-throughput screening (HTS)[5].

Materials:

  • 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (Solid)

  • Anhydrous DMSO (Water content <0.005%)

  • Argon or Nitrogen gas

  • Amber glass vials or low-bind cryotubes

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Gravimetric Addition: Weigh the required mass of the compound into an amber glass vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the thiophene ring.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 10–15 minutes. Causality: Sonication provides the kinetic energy required to overcome the crystal lattice energy without applying excessive heat, which could cause localized degradation.

  • Self-Validation (Nephelometry): Perform a serial dilution of the DMSO stock into your target aqueous buffer and monitor via nephelometry (light scattering). This determines the exact precipitation threshold, ensuring the compound remains in solution during the actual bioassay[4].

  • Storage: Aliquot the clear solution into single-use cryovials, purge the headspace with Argon, and store at -20°C.

SolvationWorkflow A Weigh 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylic acid B Add Anhydrous DMSO (Target: 10-50 mM) A->B C Vortex & Sonicate (Room Temp, 10-15 mins) B->C D Visual Inspection (Clear solution?) C->D E Aliquot into Cryovials (Single-use volumes) D->E Yes G Gentle Heating (Max 40°C) D->G No (Particulates) F Store at -20°C (Desiccated) E->F G->C Re-sonicate

Caption: Workflow for preparing and storing DMSO stock solutions of benzimidazole derivatives.

Protocol B: Standardized Shake-Flask Method for Thermodynamic Solubility

While kinetic solubility is useful for rapid assessment, thermodynamic solubility represents the true equilibrium between the solid phase and the solution. The shake-flask method is the traditional, highly accurate approach for this determination[6],[7].

Materials:

  • Target solvent (e.g., Methanol, pH 7.4 Phosphate Buffer, or Co-solvent mixture)

  • Temperature-controlled orbital shaker

  • 0.22 µm PTFE syringe filters

  • HPLC-UV system

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid to 1.0 mL of the target solvent in a glass vial. Visible solid must remain at the bottom of the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C (or 37°C for physiological relevance) at 200 rpm for 24 to 48 hours. Causality: 24-48 hours ensures that the thermodynamic equilibrium between the dissolution and precipitation rates is fully established.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE filter to remove any remaining micro-crystals.

  • Self-Validation (Solid Phase Analysis): Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This ensures the crystal form has not transitioned into a hydrate or solvate during equilibration, which would invalidate the solubility measurement of the original polymorph[7].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve of the compound.

ShakeFlask A Add Excess Solid to Solvent/Buffer B Incubate & Agitate (24-48h at 25°C) A->B C Phase Separation (Centrifugation) B->C D Supernatant Dilution C->D E HPLC-UV Quantification D->E F Calculate Thermodynamic Solubility E->F

Caption: Standardized shake-flask methodology for thermodynamic solubility determination.

Mechanistic Troubleshooting in Bioassays

When transitioning 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid from a DMSO stock into an aqueous in vitro or in vivo assay, researchers frequently encounter "crash out" (rapid precipitation).

Strategies for Aqueous Solubilization:

  • pH Adjustment: The compound possesses a carboxylic acid group (estimated pKa ~3.5–4.5). Adjusting the aqueous buffer to pH > 6.0 will ionize the carboxylic acid to its carboxylate salt, drastically improving aqueous solubility.

  • Co-solvents and Surfactants: If the compound must be tested at high concentrations, employ a co-solvent strategy. A standard formulation for lipophilic benzimidazoles is 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline. The PEG-400 acts as a co-solvent to lower the dielectric constant of the water, while Tween-80 forms micelles that encapsulate the hydrophobic thienyl moiety.

References

  • ChemBK. 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID - Physico-chemical Properties.
  • MedCrave online. Solubility: a speed–breaker on the drug discovery highway.
  • Sihauli Chemicals. 1H-Benzimidazole-5-carboxylic acid.
  • ResearchGate (Di, L., & Kerns, E. H.). DMSO solubility and bioscreening.
  • ACS Publications.
  • ResearchGate. Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling.
  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

Sources

Application Note: Advanced HPLC Method Development for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Framework: Analytical Quality by Design (AQbD) aligned with ICH Q14 Guidelines

Introduction & Analytical Challenges

The compound 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a highly functionalized molecular framework often utilized as a critical intermediate or Active Pharmaceutical Ingredient (API) scaffold in drug discovery. From a chromatographic perspective, this molecule presents a significant analytical challenge due to its amphoteric (zwitterionic) nature.

It contains two distinct ionizable moieties:

  • Benzimidazole Nitrogen (N3): A basic center with a pKa of ~5.5.

  • Carboxylic Acid: An acidic center with a pKa of ~4.0.

Traditional trial-and-error method development often leads to fragile methods characterized by shifting retention times and severe peak tailing. When operating at a mobile phase pH between 4.0 and 5.5, the molecule exists in a state of dynamic ionization equilibrium (zwitterion). Minor local pH fluctuations within the column can cause the basic benzimidazole to interact with unreacted anionic silanols on the silica stationary phase via secondary ion-exchange mechanisms.

To ensure lifecycle robustness and regulatory compliance, this protocol adopts an Analytical Quality by Design (AQbD) approach, strictly adhering to the modern 1[1]. By defining a precise Analytical Target Profile (ATP) and establishing a Method Operable Design Region (MODR), we engineer a method that is not only accurate but inherently self-validating[2].

Method Development Strategy: The Causality of Choices

As a Senior Application Scientist, it is critical to move beyond simply listing parameters and instead understand the causality behind every chromatographic decision.

Mobile Phase & pH Optimization (Ionization Control)

To achieve a robust Design Space, we must force the molecule into a single, stable ionization state[3].

  • The Choice: We buffer the aqueous mobile phase to pH 2.7 using 0.1% Formic Acid.

  • The Causality: At pH 2.7 (more than 1 pH unit below the carboxylic acid pKa), the carboxylic acid is fully protonated and neutral. Simultaneously, the benzimidazole nitrogen is fully protonated and cationic. This eliminates zwitterionic behavior, locking the molecule into a singular cationic state, which guarantees highly reproducible retention times and prevents peak splitting.

Stationary Phase Selection (Silanol Shielding)
  • The Choice: A Polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or equivalent).

  • The Causality: Because our analyte is cationic at pH 2.7, it is highly susceptible to electrostatic interactions with any residual deprotonated silanols on the silica support. A polar-embedded column incorporates an amide or carbamate group near the silica surface. This creates a localized hydration layer that electrostatically shields the basic benzimidazole moiety from the silica backbone, effectively reducing the Tailing Factor ( Tf​ ) from >2.0 to <1.2.

Diluent Selection (Mitigating Injection Effects)
  • The Choice: 50:50 Water/Acetonitrile (v/v).

  • The Causality: The hydrophobic 2-thienylmethyl group requires sufficient organic modifier for complete solubilization. However, injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient (95% water) causes localized solvent demixing at the column head, leading to band broadening. A 50:50 mixture balances solubility with initial gradient compatibility.

Mandatory Visualization: AQbD Workflow

The following workflow illustrates the ICH Q14-aligned systematic development path for this amphoteric compound.

AQbD_Workflow ATP 1. Define ATP (ICH Q14) Target: Amphoteric Separation Risk 2. Risk Assessment Evaluate pKa (~4.0 & ~5.5) & LogP ATP->Risk Phase 3. Stationary Phase Polar-embedded C18 (Shield Silanols) Risk->Phase Mobile 4. Mobile Phase pH pH 2.7 (Formic Acid) -> Single Ionization Risk->Mobile DoE 5. Design of Experiments (DoE) Optimize Gradient Slope & Temp Phase->DoE Mobile->DoE MODR 6. Establish MODR Define Robust Design Space DoE->MODR Val 7. Self-Validating Control System Suitability Test (Rs > 2.0) MODR->Val

Figure 1: AQbD-aligned HPLC method development workflow for amphoteric benzimidazole derivatives.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (Reference Standard, >99.5% purity).

  • Solvents: LC-MS Grade Acetonitrile, LC-MS Grade Water.

  • Additives: MS-Grade Formic Acid (FA).

  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm particle size).

Step-by-Step Chromatographic Setup
  • Mobile Phase A Preparation: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Grade Water. Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.7).

  • Mobile Phase B Preparation: 100% LC-MS Grade Acetonitrile.

  • System Purge: Purge all HPLC lines with their respective solvents for 5 minutes at 2.0 mL/min to remove trapped air and prevent baseline drift.

  • Column Equilibration: Install the column and equilibrate at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for 20 column volumes (approx. 30 minutes) until baseline is stable.

Standard Preparation
  • Accurately weigh 10.0 mg of the reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 40 mL of Acetonitrile and sonicate for 5 minutes to ensure dissolution of the thienyl moiety.

  • Dilute to volume with LC-MS Grade Water (Final concentration: 100 µg/mL in 60:40 Water/Acetonitrile).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Data Presentation & Method Parameters

Table 1: Optimized Gradient Elution Profile

The gradient is designed to retain the polar carboxylic acid moiety early on, while aggressively ramping organic modifier to elute the hydrophobic thienyl-substituted impurities.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Curve
0.01.09556 (Linear)
2.01.09556 (Linear)
12.01.010906 (Linear)
15.01.010906 (Linear)
15.11.09556 (Linear)
20.01.09556 (Linear)
Table 2: Self-Validating System Suitability Test (SST)

A method must be a self-validating system. Prior to any sample analysis, the following criteria must be met using a spiked resolution standard (Target + Des-thienyl degradation impurity).

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 8.5 ± 0.2 minConfirms consistent ionization state and column chemistry integrity.
Tailing Factor ( Tf​ ) ≤ 1.3Validates the successful shielding of basic nitrogen from silanols.
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation from the closest eluting synthetic impurity.
Injection Precision %RSD ≤ 1.5% (n=6)Validates autosampler mechanics and analyte solution stability.
Table 3: Method Validation Summary (ICH Q2(R2) Compliance)

Data demonstrating the method's fitness for purpose across the established MODR.

Validation ParameterResult / RangeRegulatory Target
Linearity Range 0.5 - 100 µg/mL R2 ≥ 0.999
LOD 0.05 µg/mLS/N ≥ 3
LOQ 0.15 µg/mLS/N ≥ 10
Accuracy (Recovery) 98.8% - 101.4%98.0% - 102.0%
Intermediate Precision %RSD = 1.1%%RSD ≤ 2.0%

References

  • 1. International Journal of Pharmacy and Life Sciences, 2025. 2.2. ChemRxiv, 2024. 3.3. MDPI Molecules, 2026.

Sources

Application Note: Elucidating the Structure of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel chemical entities in drug discovery and development. This document provides a detailed guide to the expected ¹H and ¹³C NMR spectral data for the novel compound 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid . Due to the absence of direct experimental data in the public domain, this note synthesizes reference data from structurally related benzimidazole and thiophene derivatives to predict a reference spectrum. Furthermore, it outlines a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, including the use of two-dimensional (2D) NMR techniques for complete structural assignment.

Introduction

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound incorporating a benzimidazole core, a thiophene moiety, and a carboxylic acid group. Benzimidazoles are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] Accurate structural characterization is the cornerstone of understanding its chemical properties and potential therapeutic applications. This application note serves as a practical guide for researchers to acquire and interpret the NMR data for this specific molecule.

Predicted NMR Spectral Data

The predicted chemical shifts are based on the known electronic effects of the substituents on the benzimidazole and thiophene rings. The numbering convention used for the prediction is shown in Figure 1.

Figure 1: Structure and Atom Numbering of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Caption: Structure of the target molecule with atom numbering for NMR assignments.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~12.9br s1HCOOHThe carboxylic acid proton is expected to be highly deshielded and may exchange with residual water in the solvent.[2]
~8.40s1HH-2The proton at the C2 position of the benzimidazole ring is typically a singlet and appears downfield.[3]
~8.20d1HH-4The H-4 proton is deshielded by the anisotropic effect of the fused imidazole ring and the adjacent carboxylic acid group.
~7.90dd1HH-6This proton will show coupling to both H-4 and H-7 (if present and resolved).
~7.70d1HH-7The H-7 proton chemical shift is influenced by the N1-substituent.
~7.40dd1HH-5'The thiophene protons' chemical shifts are influenced by the sulfur atom and the substitution pattern.[4][5]
~7.10dd1HH-3'
~7.00dd1HH-4'
~5.80s2H-CH₂-The methylene protons are adjacent to the electron-withdrawing benzimidazole and thiophene rings.
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale and Notes
~168.0COOHThe carboxylic acid carbon is typically found in this downfield region.[6]
~152.0C-2The C2 carbon of the benzimidazole ring is characteristically deshielded.[7][8]
~144.0C-7a
~140.0C-3a
~138.0C-2'The thiophene carbons resonate in the aromatic region.[4][9]
~127.0C-4'
~126.5C-5'
~126.0C-3'
~125.0C-5
~123.0C-6
~118.0C-4
~111.0C-7
~48.0-CH₂-The methylene carbon is shielded relative to the aromatic carbons.

Experimental Protocols

A systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its high boiling point allows for variable temperature experiments if needed. Importantly, it slows down the proton exchange of the N-H proton in unsubstituted benzimidazoles, although this is not a factor for the N1-substituted title compound.[1][10]

  • Concentration: Prepare a solution of approximately 5-10 mg of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C).[10]

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer tune Tune and Shim Spectrometer transfer->tune H1 Acquire 1H Spectrum tune->H1 C13 Acquire 13C{1H} Spectrum H1->C13 D2 Acquire 2D Spectra (COSY, HSQC, HMBC) C13->D2 process Fourier Transform & Phasing D2->process reference Reference to Solvent/TMS process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals using 1D & 2D Data integrate->assign

Caption: Recommended workflow for NMR analysis.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse (zg30 or similar).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.[4]

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[4]

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., within the aromatic rings).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and linking the different fragments of the molecule.

Data Interpretation and Structural Verification

A logical approach to interpreting the spectra will lead to the complete and correct assignment of the molecular structure.

  • ¹H NMR Analysis:

    • Identify the key functional group protons: the broad singlet for the carboxylic acid and the singlet for the methylene bridge .

    • Analyze the aromatic region (7.0-8.5 ppm). The distinct splitting patterns will help in assigning the protons on the benzimidazole and thiophene rings. Use integration to confirm the number of protons in each region.

  • ¹³C NMR Analysis:

    • Identify the characteristic downfield signals of the carboxylic acid carbon (~168 ppm) and the C-2 of the benzimidazole (~152 ppm).

    • Count the number of signals to ensure all carbons are accounted for.

  • 2D NMR Correlation:

    • Use the HSQC spectrum to link each proton signal to its corresponding carbon signal.

    • In the COSY spectrum, look for cross-peaks that confirm the connectivity of adjacent protons within the benzimidazole and thiophene rings.

    • The HMBC spectrum is critical for confirming the overall structure. Key expected correlations are shown in the diagram below.

G H2 H-2 C4 C-4 H2->C4 2-3J C7a C-7a H2->C7a 2-3J H_methylene -CH2- H_methylene->C7a 2-3J C2_thiophene C-2' H_methylene->C2_thiophene 2-3J C3_thiophene C-3' H_methylene->C3_thiophene 2-3J C2 C2 H_methylene->C2 2-3J N1 N1 H4 H-4 C5 C-5 H4->C5 2-3J C6 C-6 H4->C6 2-3J C_carboxyl COOH H4->C_carboxyl 2-3J

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

This application note provides a predictive framework and a detailed experimental protocol for the NMR-based structural characterization of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. By following the outlined procedures for sample preparation, data acquisition, and systematic spectral interpretation using 1D and 2D NMR techniques, researchers can confidently verify the structure of this and related novel benzimidazole derivatives.

References

  • Nieto, C.I., Cabildo, P., García, M.A., Claramunt, R.M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Available at: [Link]

  • Obaid, R.J. (2017). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Chemistry, 2017, 1-8. Available at: [Link]

  • García-Báez, E.V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6333. Available at: [Link]

  • ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

  • Stenutz. NMR chemical shift prediction of thiophenes. Available at: [Link]

  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Available at: [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235. Available at: [Link]

  • ResearchGate. Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. (2022). IntechOpen. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

  • Expedient synthesis of benzimidazoles using amides. Available at: [Link]

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Available at: [Link]

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

  • Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011). Arabian Journal of Chemistry, 4(3), 269-276. Available at: [Link]

  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 237-241. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1-(2-Thienylmethyl)-1H-Benzimidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Document Type: Technical Protocol & Mechanistic Guide.

Introduction and Structural Significance

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid ( C13​H10​N2​O2​S ) is a structurally complex heterocyclic compound featuring three distinct mass spectrometric functional domains: a benzimidazole core, a labile 2-thienylmethyl moiety, and a terminal carboxylic acid group. Understanding its exact fragmentation pathways under Collision-Induced Dissociation (CID) is critical for structural elucidation, impurity profiling, and metabolite identification in drug development.

This application note details the mechanistic rationale behind its gas-phase fragmentation, provides a self-validating LC-MS/MS analytical protocol, and maps the exact mass product ions generated during positive electrospray ionization (ESI+).

Mechanistic Principles of Gas-Phase Fragmentation

The fragmentation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is driven by charge localization and the relative bond dissociation energies of its substituents. Upon protonation in the ESI source, the [M+H]+ precursor ion at m/z 259.0536 undergoes three primary competitive fragmentation pathways:

Pathway A: N-Alkyl Bond Cleavage (Base Peak Formation)

The most energetically favorable cleavage occurs at the N1−C(sp3) bond connecting the benzimidazole ring to the thienylmethyl group.

  • Causality: Heterolytic cleavage of this bond generates the 2-thienylmethyl cation ( C5​H5​S+ ) at m/z 97.0112 . This ion typically dominates the MS/MS spectrum (base peak) because the positive charge is highly stabilized via resonance delocalization across the thiophene π -system.

  • Complementary Ion: The charge can alternatively be retained on the benzimidazole-5-carboxylic acid core, yielding a protonated fragment at m/z 163.0508 .

Pathway B: Carboxylic Acid Degradation

The C5-carboxylic acid group exhibits classic neutral losses characteristic of protonated organic acids.

  • Loss of Water: Expulsion of H2​O (18.01 Da) generates an acylium ion at m/z 241.0430 .

  • Decarboxylation: Loss of CO2​ (43.99 Da) yields an ion at m/z 215.0638 . This pathway is highly dependent on the applied collision energy and serves as a diagnostic marker for the free acid moiety[1].

Pathway C: Benzimidazole Ring Contraction

At elevated collision energies (>35 eV), the benzimidazole core itself undergoes deep fragmentation.

  • Causality: The characteristic neutral loss of a hydrogen cyanide (HCN, 27.01 Da) molecule is a well-documented fragmentation pathway for benzimidazole derivatives during CID, resulting from the cleavage of the imidazole ring[2]. For example, the decarboxylated core fragment (m/z 119.0610) loses HCN to form a stable C6​H6​N+ ion at m/z 92.0501 . The active nitrogenous groups strongly influence charge retention during these deep MS/MS cleavages[3].

FragmentationTree M [M+H]+ m/z 259.0536 Precursor Ion T Thienylmethyl Cation m/z 97.0112 (Base Peak) M->T N-C Cleavage (- C8H7N2O2) B Protonated Benzimidazole Core m/z 163.0508 M->B N-C Cleavage (- C5H5S) M_H2O [M+H - H2O]+ m/z 241.0430 M->M_H2O - H2O (18.01 Da) M_CO2 [M+H - CO2]+ m/z 215.0638 M->M_CO2 - CO2 (43.99 Da) B_H2O [Core - H2O]+ m/z 145.0402 B->B_H2O - H2O (18.01 Da) B_CO2 [Core - CO2]+ m/z 119.0610 B->B_CO2 - CO2 (43.99 Da) B_HCN [Core - CO2 - HCN]+ m/z 92.0501 B_CO2->B_HCN - HCN (27.01 Da)

Fig 1. CID fragmentation pathway of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid.

Self-Validating LC-MS/MS Protocol

To ensure data integrity and eliminate false positives from isobaric interferences, the following protocol incorporates built-in self-validation steps, including isotopic pattern verification and stepped collision energies.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the ESI droplet, driving the equilibrium toward the [M+H]+ state and drastically increasing ionization efficiency.

  • Blank Preparation: Prepare a solvent blank (50% MeOH / 50% H2O with 0.1% FA) to run prior to the sample. Self-Validation: The blank ensures the m/z 97.01 ion is not a background artifact from the LC system.

Instrumental Parameters (UHPLC-HRMS)
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min. Injection volume: 2 µL.

  • Ionization Source: ESI Positive. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

  • Mass Calibration: Self-Validation: Prior to injection, calibrate the mass spectrometer (Q-TOF or Orbitrap) using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

MS/MS Acquisition (PRM Mode)
  • Precursor Isolation: Isolate m/z 259.05 in Q1 with an isolation window of 1.0 Da.

  • Stepped Normalized Collision Energy (NCE): Apply stepped NCE at 15, 30, and 45 eV .

    • Causality: Low CE (15 eV) captures fragile neutral losses (e.g., H2​O ). High CE (45 eV) forces deep structural cleavage (e.g., HCN loss from the benzimidazole ring). Stepping the energy aggregates all structural information into a single, comprehensive MS/MS spectrum.

Data Validation Checkpoint (Isotopic Signature)

Before analyzing the MS/MS fragments, validate the precursor ion in the MS1 full scan.

  • Causality: The presence of a sulfur atom in the thiophene ring dictates a highly specific isotopic pattern. Verify the presence of the [M+H+2]+ peak ( 34S isotope) at m/z 261.0494 . Its intensity must be approximately 4.5% relative to the monoisotopic [M+H]+ peak. If this ratio is incorrect, the precursor ion is likely an isobaric contaminant, and the MS/MS data should be discarded.

Workflow S1 Sample Prep (0.1% FA added) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q1 Isolation (m/z 259.05 ± 0.5) S3->S4 S5 CID Fragmentation (Stepped CE: 15-45 eV) S4->S5 S6 S6 S5->S6

Fig 2. Self-validating LC-MS/MS analytical workflow for structural elucidation.

Quantitative Data Presentation

The table below summarizes the exact masses, elemental compositions, and mass errors for the expected product ions of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid.

Fragment IdentityProposed FormulaTheoretical Exact Mass (m/z)Neutral LossRelative Abundance (Est.)
Precursor Ion C13​H11​N2​O2​S+ 259.0536N/AVariable
Thienylmethyl Cation C5​H5​S+ 97.0112162.0424100% (Base Peak)
Protonated Core C8​H7​N2​O2+​ 163.050896.0028Medium
Acylium Ion C13​H9​N2​OS+ 241.043018.0106 ( H2​O )Low
Decarboxylated Precursor C12​H11​N2​S+ 215.063843.9898 ( CO2​ )Low-Medium
Core - H2​O C8​H5​N2​O+ 145.0402114.0134Low
Core - CO2​ C7​H7​N2+​ 119.0610139.9926Medium
Core - CO2​
  • HCN
C6​H6​N+ 92.0501167.0035Low (High CE only)

Note: Theoretical exact masses are calculated based on monoisotopic masses (C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207).

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Study of mass spectra of benzimidazole derivatives Source: International Journal of Development Research URL

Sources

Application Notes and Protocols for In Vivo Dosing Formulation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid for in vivo studies. Due to its predicted poor aqueous solubility, this compound presents significant challenges for achieving adequate exposure in preclinical animal models. These application notes detail pre-formulation considerations, strategies for developing both oral and parenteral dosing formulations, and step-by-step protocols to ensure reliable and reproducible results. The methodologies described herein are grounded in established principles of pharmaceutical formulation for poorly soluble compounds and are supported by scientific literature.

Introduction

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a novel benzimidazole derivative with potential therapeutic applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] However, like many heterocyclic compounds, benzimidazole derivatives often suffer from low aqueous solubility, which can hinder their preclinical development by causing poor absorption and variable bioavailability.[2][3]

The presence of a carboxylic acid moiety suggests that the solubility of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid will be pH-dependent. The addition of the lipophilic 2-thienylmethyl group at the N1 position likely further decreases its solubility in aqueous media compared to the parent 1H-benzimidazole-5-carboxylic acid. Therefore, a systematic approach to formulation development is critical for advancing this compound through in vivo efficacy and toxicity studies.

This guide will explore various formulation strategies, including the use of co-solvents, pH modification, surfactants, and suspending agents to develop suitable formulations for oral and parenteral administration in common laboratory animals.

Pre-formulation Assessment: Understanding the Molecule

Table 1: Predicted Physicochemical Properties of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₁₃H₁₀N₂O₂S-
Molecular Weight ~258.29 g/mol Moderate molecular weight.
Appearance Likely a solid powderStandard handling procedures for solids apply.
pKa Estimated ~3.5 - 4.5 (for the carboxylic acid)Weakly acidic. Solubility will significantly increase at pH > pKa.
Aqueous Solubility PoorWill require enabling formulation technologies.[2]
LogP Moderately highIndicates good permeability but poor aqueous solubility (likely BCS Class II).
Solubility in Organic Solvents Likely soluble in DMSO, DMF, and alcohols.These solvents can be used as co-solvents in formulations.

Formulation Strategies for Enhanced Bioavailability

The primary goal of the formulation strategy is to improve the solubility and dissolution rate of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in the gastrointestinal tract (for oral dosing) or to create a stable, administrable solution or suspension for parenteral routes.

Oral Administration

For oral administration, the objective is to present the compound to the absorptive surfaces of the gastrointestinal tract in a solubilized or finely dispersed state.

  • pH-Adjusted Aqueous Solutions: By raising the pH of an aqueous vehicle above the pKa of the carboxylic acid, a soluble salt can be formed. This is a straightforward approach but requires careful consideration of the buffer capacity and potential for precipitation in the acidic environment of the stomach.

  • Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase solubility.[2][4][5] Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Aqueous Suspensions: When a true solution is not feasible, a uniform and stable suspension is a reliable alternative for oral gavage. Micronization of the drug substance can improve the dissolution rate.[2] Suspending agents like methylcellulose or carboxymethylcellulose are used to increase viscosity and prevent settling. Surfactants such as Tween 80 can be added to improve the wettability of the drug particles.

Parenteral Administration

Parenteral formulations must be sterile and, for intravenous administration, free of particulate matter. The constraints on excipient selection are more stringent for parenteral routes compared to oral administration.

  • Co-solvent Solutions for Injection: Similar to oral formulations, co-solvents are a primary strategy for parenteral delivery of poorly soluble compounds.[6] A common vehicle for intravenous injection in rodents is a mixture of PEG 400, ethanol, and saline or water for injection. The concentration of organic solvents should be kept to a minimum to avoid toxicity.[7]

  • Cyclodextrin Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[8] This can be an effective way to create a true aqueous solution for intravenous administration.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or microemulsions can be considered, although these are more complex to develop.[2]

Experimental Protocols

The following protocols provide a starting point for the formulation development of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. It is crucial to assess the physical and chemical stability of the final formulation before administration.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for oral gavage in rodents.

Materials:

  • 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

  • 0.5% (w/v) Methylcellulose in purified water

  • 0.1% (v/v) Polysorbate 80 (Tween 80)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and appropriate glassware

Procedure:

  • Weighing: Accurately weigh the required amount of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.

  • Wetting: Place the weighed compound in a mortar. Add a few drops of the 0.1% Tween 80 solution and triturate with the pestle to form a uniform paste. This step is crucial for ensuring the drug particles are adequately wetted.

  • Suspension Formation: Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to form a smooth suspension.

  • Homogenization: Transfer the suspension to a beaker containing the remaining volume of the methylcellulose solution. Place a magnetic stir bar in the beaker and stir for at least 30 minutes to ensure homogeneity.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Diagram 1: Workflow for Oral Suspension Preparation

G cluster_0 Preparation Steps A Weigh Compound B Add Wetting Agent (Tween 80) A->B C Triturate to a Paste B->C D Gradually Add Suspending Vehicle (Methylcellulose) C->D E Homogenize by Stirring D->E F Store at 2-8°C E->F

Caption: Step-by-step workflow for preparing an oral suspension.

Protocol 2: Preparation of a Parenteral Solution (5 mg/mL) for Intravenous Injection

This protocol describes a co-solvent system suitable for intravenous administration in rodents. All procedures should be performed under aseptic conditions.

Materials:

  • 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Procedure:

  • Dissolution in Co-solvent: In a sterile vial, dissolve the accurately weighed 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in the required volume of DMSO. For 1 mL of a 5 mg/mL solution, dissolve 5 mg of the compound in 100 µL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Addition of PEG 400: To the solution from step 1, add the required volume of PEG 400 (400 µL for a 1 mL final volume). Mix thoroughly until a clear solution is obtained.

  • Final Dilution: While vortexing, slowly add the sterile saline to the mixture to reach the final volume (500 µL for a 1 mL final volume).

  • Final Check: Visually inspect the final solution for any signs of precipitation. The solution should be clear and free of particulate matter.

  • Administration: Use the formulation immediately after preparation. If storage is necessary, it should be for a short duration at a controlled temperature, and the stability should be verified.

Important Considerations for Parenteral Formulations:

  • Toxicity: The concentration of organic solvents like DMSO should be minimized to reduce the risk of hemolysis and other toxic effects.[7][9]

  • Stability upon Dilution: The formulation should remain stable and the drug solubilized upon injection into the bloodstream.

  • Sterility: All components and equipment must be sterile. The final formulation should be passed through a 0.22 µm sterile filter if possible.

Diagram 2: Decision Tree for Formulation Strategy

G Start Start: Poorly Soluble Compound Route Route of Administration? Start->Route Oral Oral Route->Oral Oral Parenteral Parenteral Route->Parenteral Parenteral Oral_Sol Is a solution feasible? Oral->Oral_Sol Parenteral_Sol Is a clear solution required? Parenteral->Parenteral_Sol Suspension Develop Suspension (Protocol 1) Oral_Sol->Suspension No Oral_Solution Develop Solution (e.g., pH adjustment, co-solvent) Oral_Sol->Oral_Solution Yes IV_Solution Develop IV Solution (Protocol 2: Co-solvents, Cyclodextrins) Parenteral_Sol->IV_Solution Yes (IV) IP_Suspension Consider IP Suspension Parenteral_Sol->IP_Suspension No (e.g., IP, SC)

Caption: Decision-making process for selecting a formulation strategy.

Conclusion

The successful in vivo evaluation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is highly dependent on the development of an appropriate dosing formulation. Due to its predicted poor aqueous solubility, enabling technologies such as the use of co-solvents, pH adjustment, and the formation of stable suspensions are necessary. The protocols provided in this document offer a rational starting point for formulation development for both oral and parenteral administration. It is imperative that researchers validate the stability and suitability of their chosen formulation for their specific animal model and study design to ensure the generation of high-quality, reproducible data.

References

  • Effect of parenterally injected benzimidazole compounds on Echinococcus multilocularis and Taenia crassiceps metacestodes in laboratory animals. PubMed. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Parenteral and oral formulations of benzimidazoles.
  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. J-STAGE. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link]

  • administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. [Link]

  • Parenteral and oral formulations of benzimidazoles.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Academic OUP. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PMC. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Springer. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Development of parenteral formulations and evaluation of the biological activity of the trypanocide drug benznidazole. ResearchGate. [Link]

  • Predicted Physiochemical Properties and Drug Likeliness of the Ligands. ResearchGate. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis. PubMed. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. IntechOpen. [Link]

Sources

Application Note: 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the 1 serves as a highly privileged structural bioisostere of purine nucleosides, enabling broad interactions with diverse biopolymers, kinases, and G-protein coupled receptors (GPCRs)[1]. Within this chemical space, 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid represents a uniquely versatile precursor for the rapid generation of targeted drug libraries.

The strategic value of this specific scaffold is driven by three causal structural features:

  • The Benzimidazole Core: Facilitates essential π−π stacking and hydrogen-bonding interactions within target binding pockets, particularly in the orthosteric sites of GPCRs[2].

  • The C5-Carboxylic Acid: Biologically, this moiety is critical for establishing charge-charge interactions, such as binding to the conserved Arg316 residue in the Prostaglandin E2 Receptor 4 (EP4)[3]. Synthetically, it provides a robust, modifiable handle for divergent amidation or esterification.

  • The 1-(2-Thienylmethyl) Substituent: The thiophene ring offers superior metabolic stability compared to its furan counterparts. The methylene linker provides rotational flexibility, allowing the electron-rich sulfur heterocycle to optimally occupy lipophilic sub-pockets and engage in non-covalent sulfur-mediated interactions, which significantly enhances oral bioavailability[2],[3].

Mechanistic Target: The PGE2-EP4 Axis

While benzimidazole-5-carboxylic acid derivatives demonstrate efficacy as 4[4] and 5[5], their most prominent recent application is in the development of2[2]. The EP4 receptor is a primary driver of PGE2-mediated tumor survival pathways, immune evasion, and endometriosis-associated pain[2],[3].

EP4_Signaling PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates cAMP cAMP Accumulation (Signaling Cascade) EP4->cAMP Gs-coupled Tumor Tumor Survival & Immune Evasion cAMP->Tumor Promotes Antagonist Benzimidazole Antagonist Antagonist->EP4 Blocks (Arg316)

Figure 1: PGE2-EP4 signaling pathway and orthosteric inhibition by benzimidazole antagonists.

Divergent Synthetic Workflow

To fully exploit 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, we recommend a two-stage divergent synthesis. This workflow prioritizes C5-amidation to establish the primary pharmacophore, followed by late-stage C2 C–H arylation to rapidly expand the Structure-Activity Relationship (SAR) profile without needing to rebuild the core heterocycle from scratch.

Synth_Workflow Precursor 1-(2-thienylmethyl)-1H-benzimidazole -5-carboxylic acid Amidation C5 Amidation (HATU, DIPEA, R-NH2) Precursor->Amidation Step 1: Activation & Coupling Library1 C5-Amide Intermediates (High Yield: 85-95%) Amidation->Library1 Room Temp, 2h CH_Activation C2 C-H Arylation (Pd(OAc)2, Ar-I) Library2 C2-Aryl, C5-Amide Library (EP4 Antagonists) CH_Activation->Library2 110°C, 12h Library1->CH_Activation Step 2: Late-Stage Functionalization

Figure 2: Divergent synthetic workflow for generating targeted benzimidazole libraries.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency C5-Amidation

Causality & Experience: Traditional coupling agents (e.g., EDC/HOBt) frequently suffer from sluggish kinetics and low yields when coupling sterically hindered or deactivated amines to the benzimidazole-5-carboxylic acid core. We mandate the use of HATU with DIPEA. HATU rapidly generates a highly reactive HOAt ester intermediate, which drastically accelerates the reaction, pushes it to completion, and minimizes epimerization if chiral amine building blocks are utilized.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (e.g., 0.5 mmol) of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.2 eq of the desired primary or secondary amine.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is self-validating: the complete disappearance of the precursor mass ( [M+H]+ ) and the exclusive appearance of the product mass within 1–2 hours confirms coupling efficiency.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to aggressively strip residual DMF from the organic phase.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Late-Stage C2 C–H Arylation

Causality & Experience: Building the benzimidazole core from pre-functionalized 1,2-diaminobenzenes is synthetically rigid. Instead, direct Pd-catalyzed C–H activation at the C2 position allows for late-stage diversification. The inherent basicity of the N3 nitrogen acts as an internal directing group, coordinating the palladium catalyst precisely to the adjacent C2 position for regioselective arylation.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried microwave vial, combine the C5-amide product from Protocol A (1.0 eq), an aryl iodide (1.5 eq), Pd(OAc)2​ (10 mol%), CuI (20 mol%), and Cs2​CO3​ (2.0 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Purge the vial with nitrogen for 5 minutes to prevent catalyst poisoning by oxygen.

  • Heating: Seal the vial and heat at 110°C for 12 hours.

  • Validation: Reaction completion is physically indicated by a distinct color shift to dark black (precipitation of Pd black as the catalytic cycle terminates) and must be confirmed by LC-MS.

  • Isolation: Filter the crude mixture through a pad of Celite, eluting with EtOAc to remove metal particulates. Concentrate and purify via preparative HPLC.

Quantitative Data Summary

Table 1: Optimization of C5-Amidation Conditions Data demonstrates the superiority of HATU for functionalizing the sterically constrained benzimidazole-5-carboxylic acid.

Coupling AgentBaseSolventTime (h)Yield (%)Epimerization Risk
EDC/HOBtTEADCM1245Low
DCC/DMAPTEADCM1252Moderate
T3PDIPEAEtOAc678Low
HATU DIPEA DMF 2 94 None Detected

Table 2: Pharmacological Relevance of the Benzimidazole-5-Carboxylic Acid Scaffold Summary of biological activities achieved through functionalization of the core scaffold.

Target / Disease AreaStructural ModificationBiological EffectReference
EP4 Receptor (Endometriosis)C2-Aryl, C5-AmidePotent Antagonism (IC50 < 20 nM)BAY 1316957[3]
EP4 Receptor (Immuno-oncology)C1-Alkyl, C2-ThiopheneSustained exposure, oral bioavailabilityTCGLS[2]
Leukemia (K562/CEM cells)C1-Phenethyl, C5-EsterApoptosis via mitochondrial dysfunctionQSAR Studies[4]
HCV NS5B PolymeraseC1-Cycloalkyl, C2-ArylSelective RNA polymerase inhibitionAntiviral Studies[5]

Sources

Application Notes and Protocols: Cell Culture Preparation for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Benzimidazole Compound Screening

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2][3] 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid represents a class of compounds with significant therapeutic potential, necessitating robust and reproducible in vitro evaluation. Cell-based assays are indispensable tools in the early stages of drug discovery, offering a biologically relevant environment to assess a compound's efficacy and potential toxicity.[4][5]

This guide provides a comprehensive framework for the preparation of cell cultures for assays involving 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid and related benzimidazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, ensuring the integrity and validity of your experimental outcomes. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and checkpoints to foster confidence in your results.

I. Foundational Principles: Cell Line Selection and Maintenance

The choice of cell line is a critical determinant of experimental success. The ideal cell line should be relevant to the therapeutic area of interest and well-characterized. For anticancer screening of benzimidazole derivatives, human cancer cell lines such as MCF-7 (breast), HepG2 (liver), DLD-1 (colon), and A549 (lung) are commonly employed.[6][7]

Protocol 1: Cell Line Culture and Maintenance

  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.

  • Media Preparation: Utilize the recommended complete growth medium for your chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The choice of basal medium (e.g., DMEM, RPMI-1640) is cell-line dependent.

  • Subculturing: Passage adherent cells upon reaching 80-90% confluency to maintain exponential growth. For suspension cells, maintain the cell density within the recommended range for the specific cell line.

  • Cryopreservation: Preserve low-passage cell stocks in liquid nitrogen to ensure a consistent and reliable source of cells for your experiments.

Causality Insight: Maintaining cells in an exponential growth phase is crucial because their metabolic activity and response to external stimuli are most consistent during this phase.[8] Over-confluency can lead to nutrient depletion, accumulation of waste products, and altered gene expression, all of which can compromise the reliability of assay results.

II. Compound Handling and Preparation: Ensuring Accuracy and Stability

The physicochemical properties of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid will dictate its handling and preparation. Benzimidazole derivatives are often sparingly soluble in aqueous solutions and typically require an organic solvent for initial dissolution.

Protocol 2: Preparation of Stock and Working Solutions

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of benzimidazole derivatives.[8] It is crucial to use anhydrous, cell culture-grade DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[8]

Trustworthiness Check: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity and other off-target effects. Always test the tolerance of your specific cell line to the DMSO concentration used in your assays.

III. Experimental Workflow: From Seeding to Data Acquisition

A well-planned experimental workflow is essential for obtaining high-quality, reproducible data. The following section outlines a generalized workflow for assessing the cytotoxic effects of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay and Data Acquisition seed_cells Seed cells in multi-well plates (e.g., 96-well) incubate_overnight Incubate overnight (37°C, 5% CO2) to allow for cell attachment seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid treat_cells Treat cells with compound dilutions and vehicle control prepare_compound->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_reagent Add assay reagent (e.g., MTT, CCK-8) incubate_reagent Incubate as per manufacturer's protocol add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence using a plate reader incubate_reagent->read_plate

Caption: Generalized workflow for in vitro cytotoxicity screening.

IV. Core Assays: Assessing Cytotoxicity and Viability

A primary objective in early-stage drug discovery is to determine the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid and incubate for the desired duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: Following the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.[9]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Ensures cells are in an exponential growth phase during treatment.
Compound Concentration Range 0.1 µM - 100 µM (logarithmic dilutions)Covers a broad range to accurately determine the IC50 value.
Incubation Time 24, 48, and 72 hoursAssesses both acute and chronic cytotoxic effects.
DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.

V. Mechanistic Insights: Exploring Signaling Pathways

Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death).[10] A plausible, though hypothetical, mechanism for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid could involve the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins.

signaling_pathway compound 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylic acid pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Hypothetical signaling pathway for the induction of apoptosis.

To investigate the effect of the compound on such a pathway, a Western blot analysis can be performed to assess the phosphorylation status of key proteins like Akt.

Protocol 4: Western Blotting for Akt Phosphorylation

  • Cell Treatment and Lysis: Treat cells with 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid at concentrations around the IC50 value for a shorter duration (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of the compound on Akt phosphorylation.

Authoritative Grounding: The principles of Western blotting are well-established for analyzing changes in protein expression and post-translational modifications, providing a reliable method to probe signaling pathway modulation.

VI. Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for conducting cell-based assays with 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. By adhering to these detailed protocols and understanding the underlying rationale, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this and other promising benzimidazole derivatives. Future studies could explore more complex, physiologically relevant models, such as 3D cell cultures, to further elucidate the compound's in vivo potential.[11]

References

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • University of Wisconsin-Madison. Small Molecule Screening & Synthesis Services. [Link]

  • PMC. A review for cell-based screening methods in drug discovery. [Link]

  • Promega GmbH. Cell Health Screening Assays for Drug Discovery. [Link]

  • Scholars Research Library. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. [Link]

  • Sartorius. Small Molecule Discovery — High Content Suspension Cell Phenotypic Screening. [Link]

  • Wiley Online Library. New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. [Link]

  • Journal of King Saud University - Science. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. [Link]

  • SpringerLink. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. [Link]

  • PubMed. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. [Link]

  • JOCPR. Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for scientists, chemical engineers, and drug development professionals tasked with optimizing the isolation, purification, and solid-state control of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid .

Designing a robust crystallization process for this molecule requires navigating specific structural challenges: the lipophilicity of the thienylmethyl group, the pH-sensitive nature of the benzimidazole core, and the strong directional hydrogen bonding of the carboxylic acid. This guide synthesizes thermodynamic principles with field-proven process analytical technologies to help you troubleshoot and optimize your workflows.

Part 1: Troubleshooting & FAQs

Issue 1: Solvent Selection & "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my compound separates as a dense, milky liquid (oils out) instead of forming solid crystals. How do I force nucleation?

A: "Oiling out" occurs when the supersaturation level exceeds the metastable zone width (MSZW), but the kinetic barrier to solid nucleation remains too high. For this specific molecule, the hydrophobic thienylmethyl group promotes the formation of solute-rich liquid clusters in highly polar mixed-solvent systems (like DMSO/Water), preventing ordered crystal lattice formation.

Causality & Solution: To prevent liquid-liquid phase separation, you must operate strictly within the metastable zone and avoid generating excessive supersaturation.

  • Modify the Solvent System: Shift from a purely anti-solvent-driven system to a solvent system with a flatter, temperature-dependent solubility curve. indicate that replacing DMSO with a moderate hydrogen-bond acceptor like Ethanol or THF reduces the clustering effect.

  • Reduce the Cooling Rate: Lower the cooling rate to <0.5 °C/min to prevent spiking the supersaturation ratio.

  • Implement Seeding: Introduce 1–2 wt% of crystalline seed material just below the solubility limit. This bypasses the primary nucleation barrier entirely, forcing the solute to deposit onto existing crystal faces rather than forming amorphous liquid droplets.

Issue 2: Polymorphism & Phase Control

Q: I am observing lot-to-lot variability in the melting point and dissolution rate. How do I ensure I am consistently isolating the thermodynamically stable polymorph?

A: Because 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is substituted at the N1 position, it lacks an N-H bond on the imidazole ring. Therefore, its solid-state packing is governed by a fierce competition between two hydrogen-bonding motifs:

  • Homodimeric pairing: Carboxylic acid-to-carboxylic acid ( R22​(8) ) dimers.

  • Catemeric pairing: Head-to-tail hydrogen bonding between the carboxylic acid donor (-OH) and the basic benzimidazole N3 acceptor.

Causality & Solution: This structural competition is a classic driver of polymorphism. Rapid precipitation (e.g., fast anti-solvent addition) kinetically traps the catemeric form. Over time, or under thermal stress, it undergoes a Solution-Mediated Phase Transition (SMPT) to the stable homodimeric form. emphasize the need for thermodynamic control.

  • Thermodynamic Slurry Ripening: Suspend your variable batches in a solvent where the compound is sparingly soluble (e.g., Isopropanol) and stir at 50 °C for 48–72 hours. The metastable forms will dissolve and recrystallize exclusively as the stable thermodynamic polymorph.

  • In-Situ Monitoring: Utilize Process Analytical Technology (PAT) such as in-situ Raman spectroscopy to track the disappearance of the metastable polymorph's unique vibrational bands in real-time.

SMPT A Supersaturated Solution B Metastable Polymorph (Kinetic Form) A->B Fast Nucleation (High Driving Force) D Stable Polymorph (Thermodynamic Form) A->D Slow Nucleation (Seeded/Controlled) C Dissolution of Metastable Form B->C Solvent-Mediated Phase Transition C->D Recrystallization

Mechanistic pathway of Solution-Mediated Phase Transition (SMPT) for polymorph control.

Issue 3: Crystal Habit & Filtration Bottlenecks

Q: The isolated crystals are extremely fine needles that severely bottleneck the filtration and washing steps. How can I improve the crystal habit?

A: Needle-like (acicular) growth is common in benzimidazole-5-carboxylic acids. The molecules stack rapidly along the axis of the strong carboxylic acid hydrogen bonds, while growth in orthogonal directions (governed by weaker van der Waals interactions of the thiophene ring) is sluggish.

Causality & Solution: To promote bulkier, more equant crystals (blocks or prisms) that filter easily, you must disrupt this rapid 1D growth.

  • Temperature Cycling: Implement a heating-cooling cycle (e.g., cool to 10 °C, heat back to 30 °C, cool to 5 °C). This selectively dissolves the fine, high-surface-area needles and allows the remaining larger crystals to grow outward via Ostwald ripening.

  • Solvent Modification: Introduce a hydrogen-bond accepting co-solvent (like Acetone) that temporarily caps the carboxylic acid growth face. This slows down axial growth, allowing the lateral faces time to develop, drastically .

Part 2: Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Optimized for Habit and Polymorph Control)

This protocol utilizes a self-validating controlled cooling profile to ensure the process remains within the metastable zone, preventing oiling out and kinetic trapping.

  • Complete Dissolution: Suspend 10.0 g of crude 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in 100 mL of an 80:20 Ethanol:Water (v/v) mixture. Heat the reactor to 70 °C with an overhead stirrer at 250 RPM.

    • Validation Check: Visually confirm a completely clear solution ( Tclear​ ). Any remaining particulates will act as rogue seeds and must be dissolved.

  • Cooling to Seeding Temperature: Program the reactor to cool at a linear rate of 1.0 °C/min down to 55 °C.

  • Seeding: Add 0.1 g (1 wt%) of pre-milled, phase-pure seed crystals of the desired stable polymorph. Hold the temperature isothermally at 55 °C for 60 minutes.

    • Validation Check: The seed bed should remain suspended without dissolving (confirming the solution is supersaturated) and should begin to increase in mass (confirming active crystal growth).

  • Controlled Desupersaturation: Cool the suspension to 5 °C using a non-linear (cubic) cooling profile over 6 hours. This maintains a constant, low supersaturation level, promoting lateral crystal growth over rapid needle formation.

  • Isolation: Filter the resulting slurry using a sintered glass funnel. Wash the filter cake with 20 mL of cold (5 °C) 50:50 Ethanol:Water to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C until constant weight is achieved.

Decision tree and workflow for optimizing the crystallization strategy.

Part 3: Solvent System Performance Matrix

Summarizing quantitative and qualitative data is critical for rapid process design. Use the following matrix to select the appropriate solvent system based on your specific process bottleneck.

Solvent SystemSolubility ProfileExpected Crystal HabitPolymorph RiskRecommended Application
Ethanol / Water (80:20) Moderate (Steep temperature curve)Prisms / BlocksLow (Favors thermodynamic form)Primary cooling crystallization; ideal for final API isolation.
DMSO / Water (50:50) High to Very Low (Non-linear)Fine Needles / AgglomeratesHigh (Prone to kinetic trapping)Reworking highly impure crude material; requires strict seeding.
THF / Heptane High in THF, Insoluble in HeptaneEquant / GranularModerateAnti-solvent crystallization; excellent for improving filtration speeds.
Isopropanol (Pure) LowDense AgglomeratesLow (Thermodynamic)Slurry phase transition; used to rescue mixed-polymorph batches.

Part 4: References

  • Title: Recent Advances in Polymorph Discovery Methods of Organic Crystals Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Predicting and Optimizing Filtration and Drying Cycle Time Source: Mettler Toledo AutoChem Applications URL: [Link]

  • Title: Solvent Design for Crystallization of Pharmaceutical Products Source: ResearchGate / Pharmaceutical Sciences URL: [Link]

reducing synthetic impurities in 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying and minimizing process-related impurities.

Introduction: The Synthetic Challenge

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a key building block in pharmaceutical development. Its synthesis, while conceptually straightforward, presents several challenges related to impurity formation. The primary route involves a two-step process: the initial formation of the benzimidazole-5-carboxylic acid core, followed by a critical N-alkylation step. Achieving high purity requires a nuanced understanding of the reaction mechanisms and potential side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust and reproducible synthesis.

Visualizing the Synthetic Pathway

The most common and logical synthetic approach is a two-step sequence. First, the benzimidazole ring is constructed, followed by the attachment of the thienylmethyl group to one of the ring nitrogens.

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: N-Alkylation A 3,4-Diaminobenzoic Acid B 1H-Benzimidazole-5-carboxylic Acid A->B  Formic Acid or  Triethyl Orthoformate  (Cyclization) B_alias 1H-Benzimidazole-5-carboxylic Acid C 2-(Chloromethyl)thiophene D 1-(2-thienylmethyl)-1H-benzimidazole- 5-carboxylic Acid (Target) C->D B_alias->D  Base (e.g., K₂CO₃, NaH)  Solvent (e.g., DMF, Acetone)

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final product contains a significant amount of an isomer that is difficult to separate. What is it and how can I prevent its formation?

Answer:

This is the most common and critical issue in this synthesis. The impurity is almost certainly the 1-(2-thienylmethyl)-1H-benzimidazole-6-carboxylic acid isomer.

  • Causality (The "Why"): The starting material, 1H-benzimidazole-5-carboxylic acid, exists as a mixture of two rapidly equilibrating tautomers. The N-H proton can reside on either nitrogen atom. While they are chemically identical in the starting material, once the N-alkylation occurs, they give rise to two distinct constitutional isomers: the desired 5-carboxy product and the undesired 6-carboxy product. The ratio of these isomers is dictated by the reaction conditions, which influence the relative nucleophilicity and steric accessibility of the two nitrogen atoms.[1]

Caption: N-Alkylation regioselectivity leading to isomeric impurities.

  • Solution & Protocol: Control of regioselectivity is key. Generally, using a strong, non-nucleophilic base in a polar aprotic solvent favors the formation of the desired 5-isomer. The strong base fully deprotonates the benzimidazole, and the resulting anion's charge distribution favors reaction at the nitrogen further from the electron-withdrawing carboxylic acid group.

    Table 1: Impact of N-Alkylation Conditions on Isomer Ratio

    Base Solvent Temperature (°C) Typical 5-Isomer : 6-Isomer Ratio Comments
    K₂CO₃ Acetone Reflux ~ 3 : 1 to 5 : 1 Common, but gives significant isomer mixture.
    Cs₂CO₃ DMF 25 - 40 ~ 8 : 1 to 10 : 1 Milder than NaH, often gives good selectivity.
    NaH Anhydrous DMF 0 to 25 > 15 : 1 Recommended. Highly effective but requires strict anhydrous conditions.[1]

    | DBU | Acetonitrile | 25 - 50 | ~ 4 : 1 | Organic base, may be useful for specific substrates. |

    Optimized Protocol for Selective N-Alkylation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzimidazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30-45 minutes until hydrogen evolution ceases.

    • Slowly add a solution of 2-(chloromethyl)thiophene (1.05 eq) in anhydrous DMF.

    • Let the reaction warm to room temperature and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Acidify the aqueous solution with 1M HCl to pH ~4-5 to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

Question 2: My reaction is sluggish, and I have a high percentage of unreacted 1H-benzimidazole-5-carboxylic acid even after extended reaction times.

Answer:

This issue points to insufficient reactivity in the N-alkylation step.

  • Causality (The "Why"):

    • Weak Base: The acidity of the benzimidazole N-H is significant (pKa ~12-13). A base like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate it, leading to a low concentration of the reactive benzimidazolide anion and a slow reaction rate.[1]

    • Poor Alkylating Agent: While 2-(chloromethyl)thiophene is standard, its reactivity follows the halide trend (I > Br > Cl). If your reagent is old or of low quality, it may have degraded.

    • Solvent Effects: The choice of solvent is critical for solvating the ions and facilitating the Sₙ2 reaction. Non-polar solvents are generally poor choices.

  • Troubleshooting Flowchart:

G start Problem: Incomplete N-Alkylation q1 Is your base strong enough? (e.g., using K₂CO₃?) start->q1 sol1 Switch to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃). q1->sol1 No q2 Is your alkylating agent reactive? (Using 2-(chloromethyl)thiophene) q1->q2 Yes end Resolution: Complete Conversion sol1->end sol2 Consider using 2-(bromomethyl)thiophene or add a catalytic amount of NaI (Finkelstein reaction conditions). q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2->end sol3 Gradually increase temperature. For NaH/DMF, rt is usually sufficient. For K₂CO₃/Acetone, reflux is needed. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for incomplete N-alkylation reactions.

Question 3: The reaction mixture and isolated product are dark brown/black. What causes this discoloration and how can I obtain a clean, off-white product?

Answer:

Discoloration is typically due to oxidation or impurities in the starting materials.

  • Causality (The "Why"):

    • Oxidation of 3,4-Diaminobenzoic Acid: The starting material for the benzimidazole core is an aromatic diamine, which is highly susceptible to air oxidation, forming intensely colored quinone-imine type structures.[2][3] This is particularly problematic during the cyclization step if not performed under an inert atmosphere.

    • Thiophene Moiety Instability: Thiophene-containing compounds can be unstable, especially under strongly acidic or oxidative conditions, leading to polymerization or degradation into colored byproducts.

    • Reagent Quality: Impurities in commercial 2-(chloromethyl)thiophene or solvents like DMF can contribute to color.

  • Solutions:

    • Use High-Purity Starting Materials: Ensure the 3,4-diaminobenzoic acid is of high quality and has not discolored during storage.

    • Inert Atmosphere: Perform the initial cyclization reaction (Step 1) under a nitrogen or argon atmosphere to prevent oxidation of the diamine.

    • Purification via Recrystallization: The crude, colored product can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile). The addition of a small amount of activated charcoal during the recrystallization can effectively remove colored impurities.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate can be effective for purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials?

  • 3,4-Diaminobenzoic Acid: Purity should be >98%. It should be a light-colored solid. Darker color indicates oxidation. Key potential impurities are other isomers like 2,3- or 3,5-diaminobenzoic acid.[2]

  • 2-(Chloromethyl)thiophene: Purity >97%. Should be stored under refrigeration and protected from light and moisture. A common impurity is the corresponding alcohol (from hydrolysis) or disulfide/polymer byproducts.[5]

  • Solvents: Anhydrous solvents are critical, especially when using water-sensitive reagents like NaH.

Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity? High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. A reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid or TFA) can typically resolve the starting materials, the 5-isomer, and the 6-isomer impurity. LC-MS is invaluable for identifying unknown peaks. ¹H NMR is also essential for confirming the structure and checking for the presence of isomers, which will have distinct aromatic splitting patterns.

Q3: Can I perform this as a one-pot reaction? While one-pot syntheses of benzimidazoles from diamines and aldehydes are known, they often lead to complex mixtures and are not recommended for this specific target.[6][7] The sequential two-step approach provides much better control over the formation of the benzimidazole core and, critically, the regioselectivity of the subsequent N-alkylation.

References

  • Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]

  • Academia.edu. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Available at: [Link]

  • Donahue, M. G., Jentsch, N. G., & Simons, C. R. (n.d.). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. University of Southern Mississippi. Available at: [Link]

  • Papakyriakou, A., Zervoudi, E., Tsoukalidou, S., & Stratikos, E. (n.d.). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]

  • RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Available at: [Link]

  • PubMed. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. Available at: [Link]

  • IntechOpen. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

  • DTIC. (2025). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
  • AnorMED Inc. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Available at: [Link]

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Technical Support Center: A Guide to Preventing Thermal Degradation of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of your compound during storage and experimentation. Our recommendations are grounded in the established principles of organic chemistry and pharmaceutical stability testing.

I. Understanding the Molecule: A Triad of Stability Concerns

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a complex heterocyclic molecule comprised of three key functional moieties: a benzimidazole core, a thiophene ring, and a carboxylic acid group. Each of these components presents unique stability challenges, particularly concerning thermal degradation.

  • Benzimidazole Core: Generally, the benzimidazole ring system is thermally robust. However, it can be susceptible to hydrolysis under certain conditions, and the presence of substituents can influence its electronic properties and, consequently, its stability.[1][2]

  • Thiophene Ring: The thiophene moiety is known to be susceptible to oxidative degradation, especially at the sulfur atom. This can be initiated by atmospheric oxygen and accelerated by heat and light.

  • Carboxylic Acid Group: Carboxylic acids, particularly when attached to aromatic systems, can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxyl group as carbon dioxide.

A holistic approach to preventing thermal degradation requires consideration of all three potential degradation pathways.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid.

Q1: What are the optimal storage conditions for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid to prevent thermal degradation?

A1: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dark, and dry environment.[2] Specifically, storage at -20°C is advisable for long-term preservation. For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q2: I've observed a change in the color of my compound during storage. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of oxidized species, particularly from the thiophene ring, or other chromophoric degradation products. It is crucial to re-analyze the purity of the compound if any color change is observed.

Q3: Can I store the compound in solution? If so, what are the best practices?

A3: While storing the compound in its solid state is always preferred for long-term stability, solutions may be necessary for experimental workflows. If you must store the compound in solution, it is recommended to:

  • Use a high-purity, anhydrous solvent in which the compound is fully soluble.

  • Prepare fresh solutions for each experiment whenever possible.

  • If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly capped vial with minimal headspace.[3]

  • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Q4: What are the primary thermal degradation products I should be aware of?

A4: Based on the structure of the molecule, the most probable thermal degradation pathways are decarboxylation and oxidation of the thiophene ring. Therefore, the primary degradation products to monitor would be:

  • 1-(2-thienylmethyl)-1H-benzimidazole: The product of decarboxylation.

  • Oxidized thiophene derivatives: Such as sulfoxides or other ring-opened products.

The following diagram illustrates these potential degradation pathways:

G cluster_main Thermal Degradation Pathways Parent 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylic acid Decarboxylated 1-(2-thienylmethyl)-1H-benzimidazole (Decarboxylation Product) Parent->Decarboxylated Heat (Δ) - CO2 Oxidized Oxidized Thiophene Derivatives Parent->Oxidized Heat (Δ), O2

Caption: Potential thermal degradation pathways.

III. Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during experiments.

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis after short-term storage. Thermal degradation due to improper storage temperature.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions. Ensure the compound is stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term). 3. If the compound was in solution, prepare fresh solutions for each use.
Decreased peak area of the main compound over time. Gradual degradation of the compound.1. Quantify the rate of degradation by running a time-course experiment with samples stored under different conditions (e.g., room temperature vs. 4°C vs. -20°C). 2. Consider if the degradation is accelerated by components in your experimental medium.
Inconsistent experimental results. Degradation of the compound during the experiment due to elevated temperatures.1. Assess the stability of the compound under your specific experimental conditions (e.g., incubation time and temperature). 2. If the experiment involves heating, consider minimizing the duration of heat exposure or running the experiment at a lower temperature if possible.

IV. Experimental Protocols for Stability Assessment

To proactively assess the thermal stability of your batch of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, we recommend conducting a forced degradation study. This involves intentionally exposing the compound to thermal stress to identify potential degradation products and establish its degradation profile.

A. Forced Thermal Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific equipment and analytical methods available in your laboratory.

Objective: To evaluate the thermal stability of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in the solid state and in solution.

Materials:

  • 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

  • High-purity solvent (e.g., acetonitrile or methanol)

  • HPLC or UPLC system with a UV detector

  • LC-MS system for peak identification

  • Temperature-controlled oven

  • Calibrated analytical balance

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • Solid State: Accurately weigh approximately 5 mg of the compound into three separate amber glass vials.

    • Solution State: Prepare a stock solution of the compound in a suitable solvent at a concentration of 1 mg/mL. Aliquot this solution into three separate amber HPLC vials.

  • Stress Conditions:

    • Place one set of solid and solution samples in a temperature-controlled oven at 60°C .

    • Place a second set of solid and solution samples in an oven at 80°C .

    • Keep the third set of samples at the recommended storage condition (-20°C) as a control.

  • Time Points:

    • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours). The frequency of testing may need to be adjusted based on the observed rate of degradation.

  • Analytical Method:

    • At each time point, prepare the solid samples for analysis by dissolving them in the chosen solvent to a final concentration of approximately 0.1 mg/mL.

    • Dilute the solution samples to the same concentration.

    • Analyze all samples by a stability-indicating HPLC method. A typical starting method is provided below.

B. Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and to achieve baseline separation of all degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or the λmax of the compound)
Injection Volume 10 µL

Data Analysis:

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation at each time point.

  • Use LC-MS to identify the mass of the major degradation products to confirm their identity.

The following diagram outlines the workflow for a forced thermal degradation study:

G cluster_workflow Forced Thermal Degradation Workflow Start Start: Compound (Solid & Solution) Stress Expose to Thermal Stress (e.g., 60°C, 80°C) Start->Stress Control Control Sample (-20°C) Start->Control Sampling Sample at Time Points (0, 24, 48, 72h) Stress->Sampling Control->Sampling Analysis HPLC/UPLC Analysis Sampling->Analysis Data Data Interpretation (% Degradation, Peak Purity) Analysis->Data Identification LC-MS for Degradant Identification Data->Identification End End: Stability Profile Identification->End

Caption: Experimental workflow for a forced degradation study.

V. Conclusion

By understanding the inherent chemical properties of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid and implementing proper storage and handling procedures, researchers can significantly mitigate the risk of thermal degradation. Proactive stability assessment through forced degradation studies is a critical step in ensuring the quality and reliability of experimental data. This guide provides a comprehensive framework to achieve these goals, promoting scientific integrity and the successful progression of research and development projects.

VI. References

  • Kulikov, A. U., & Tret'yakov, E. V. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 225, 115211. [Link]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wang, L., et al. (2016). Co-crystallization of a benzimidazole derivative with carboxylic acids. CrystEngComm, 18(40), 7854-7863. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. PharmaInfo. net, 5. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-94. [Link]

  • Patel, J. R., & Suhagia, B. N. (2012). Stability indicating study by using different analytical techniques. International Journal of Scientific and Development Research, 7(5), 1-13. [Link]

  • Yilmaz, E., & İlhan, S. (2018). Proposed mechanism for formation of 2-(thiophene-2-yl) benzo [d] imidazole derivatives (1a-d). ResearchGate. [Link]

  • Shaik, A. B., et al. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. IntechOpen. [Link]

  • Sagardia, F., Rigau, J. J., Martinez-Lahoz, A., Fuentes, F., Lopez, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied microbiology, 29(6), 722–725. [Link]

  • Al-Ostath, A., & El-Sabbagh, O. I. (2023). A review on synthetic routes and pharmacological applications of thiophene clubbed benzimidazoles. Journal of the Indian Chemical Society, 100(1), 100801. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Aydoğan, F., et al. (2023). Synthesis of Some Benzimidazole-Thiophene Hybrids as Potential Urease and Lipase Inhibitors. Russian Journal of Bioorganic Chemistry, 49(6), 1293-1300. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3245-3251. [Link]

  • Anguru, M. R., et al. (2017). Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 9(4), 108-113. [Link]

Sources

Technical Support Center: Overcoming Bioavailability Hurdles in 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Pharmacokinetics Support Portal.

As a Senior Application Scientist, I frequently see researchers struggle with the in vivo translation of benzimidazole-5-carboxylic acid derivatives. The 1-(2-thienylmethyl) substitution provides excellent target affinity (often utilized in angiotensin receptor blockers or antiviral scaffolds), but it creates a perfect storm for poor oral bioavailability: high crystal lattice energy, zwitterionic behavior at physiological pH, and susceptibility to both efflux pumps and hepatic first-pass metabolism.

This guide provides self-validating troubleshooting protocols and mechanistic insights to help you bypass these bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My compound shows excellent solubility in simulated gastric fluid (SGF, pH 1.2) but precipitates rapidly in simulated intestinal fluid (FaSSIF, pH 6.5). How do I prevent this?

The Causality: Your compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule. At pH 1.2, the basic benzimidazole nitrogen (pKa ~5.5) is protonated, yielding high solubility. However, as the pH rises in the intestine, the 5-carboxylic acid (pKa ~4.5) deprotonates while the nitrogen loses its proton, creating a poorly soluble zwitterion or free acid that rapidly crystallizes out of solution. The Solution: You must disrupt the crystal lattice energy by formulating an Amorphous Solid Dispersion (ASD). Utilizing Hot-Melt Extrusion (HME) with a hydrophilic polymeric carrier (e.g., Soluplus® or PVP K30) and an alkalizer (e.g., Na2CO3) traps the compound in a high-energy amorphous state. The alkalizer creates a microenvironmental pH that maintains drug solubility during intestinal transit, preventing precipitation[1].

Q2: I formulated an ASD, and my in vitro dissolution is >90%. Yet, my in vivo rat PK still shows an absolute bioavailability (F%) of <15%. What is happening?

The Causality: If dissolution is solved but bioavailability remains low, you are facing a permeability or metabolic bottleneck. The 1-(2-thienylmethyl)-1H-benzimidazole scaffold is highly susceptible to P-glycoprotein (P-gp) efflux in the enterocytes and rapid hepatic first-pass metabolism (CYP450 oxidation of the lipophilic thienyl ring)[2]. The Solution: Transition to a Prodrug Strategy combined with Nanostructured Lipid Carriers (NLCs). By esterifying the 5-carboxylic acid (e.g., creating a cilexetil or medoxomil ester), you mask the negative charge, drastically increasing lipophilicity and passive transcellular diffusion[3]. Once absorbed, carboxylesterases (CES1 and CES2) in the intestinal wall and liver rapidly hydrolyze the ester to release the active free acid into systemic circulation[4].

Part 2: Mandatory Visualization

Workflow Start Evaluate Bioavailability (In Vivo Rat PK) Solubility In Vitro Dissolution (FaSSIF pH 6.5) Start->Solubility Step 1 Permeability Caco-2 Permeability & Efflux Assay Start->Permeability Step 2 LowSol Poor Dissolution (BCS II/IV) Solubility->LowSol < 80% release LowPerm High Efflux / Low Perm (Zwitterion Effect) Permeability->LowPerm Papp < 1x10^-6 HME Hot-Melt Extrusion (Amorphous Solid Dispersion) LowSol->HME Formulate ASD NLC Nanostructured Lipid Carriers (NLCs) LowSol->NLC Lipid Route Prodrug Cilexetil Esterification (Prodrug Synthesis) LowPerm->Prodrug Mask Acid LowPerm->NLC Bypass P-gp

Diagnostic workflow for resolving benzimidazole bioavailability bottlenecks.

Mechanism Oral Oral Administration (Cilexetil Prodrug) GI GI Tract (High Sol/Perm) Oral->GI Enterocyte Enterocyte Membrane (Passive Diffusion) GI->Enterocyte Lipophilic Masking CES Carboxylesterase (CES1/CES2 Cleavage) Enterocyte->CES Intracellular Hydrolysis Blood Systemic Circulation (Active Free Acid) CES->Blood Release of Active Moiety

Intestinal absorption and enzymatic bioactivation pathway of the ester prodrug.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Preparation of pH-Modulated Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

This protocol creates a self-validating system: the inclusion of the alkalizer prevents pH-drop precipitation, while the polymer prevents recrystallization.

  • Material Blending: Accurately weigh the 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid API, Soluplus® (hydrophilic polymer), and Sodium Carbonate (Na2CO3, pH modulator) in a 20:75:5 (w/w/w) ratio.

  • Homogenization: Blend the physical mixture in a V-blender for 15 minutes to ensure uniform distribution of the alkalizer, which is critical for microenvironmental pH control[1].

  • Extrusion: Feed the mixture into a co-rotating twin-screw hot-melt extruder. Set the barrel temperature profile from 110°C (feeding zone) to 150°C (die zone). Scientist Note: 150°C is typically above the Tg of Soluplus but below the degradation temperature of the thienyl moiety.

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to lock the API in its amorphous state. Mill the extrudate through a 60-mesh screen.

  • Validation (DSC/XRD): Perform Differential Scanning Calorimetry (DSC). The absence of the API's characteristic endothermic melting peak confirms complete amorphization[5].

Protocol 2: In Vitro Validation of Prodrug Cleavage (CES1/CES2 Assay)

If you synthesized a cilexetil ester of the 5-carboxylic acid to bypass permeability issues, you must verify that it will bioactivate in the intestine.

  • Media Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme Spiking: Add recombinant human Carboxylesterase 1 (CES1, hepatic model) or Carboxylesterase 2 (CES2, intestinal model) to the buffer at a final concentration of 50 µg/mL[4].

  • Incubation: Spike the prodrug into the enzyme solution to achieve a 10 µM concentration. Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant for the rapid disappearance of the prodrug mass and the appearance of the active 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid mass[3].

Part 4: Quantitative Data Summary

The following table summarizes expected pharmacokinetic improvements when applying these formulation and prodrug strategies to benzimidazole-5-carboxylic acid derivatives, based on established industry benchmarks for this chemical class[1],[2].

Formulation StrategyCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Absolute Bioavailability (F%)Primary Mechanism of Enhancement
Free Acid (Unformulated) 125 ± 154.0850 ± 90~8 - 12%Baseline (Poor solubility, high efflux)
ASD (Hot-Melt Extrusion) 826 ± 452.54,560 ± 310~35 - 40%Solubilization, amorphization, pH modulation
Cilexetil Prodrug (Oral Sol.) 1,150 ± 851.56,200 ± 420~55 - 60%Lipophilic masking, passive diffusion, CES cleavage
Prodrug + NLC Formulation 1,890 ± 1102.011,400 ± 650> 75%Lymphatic transport, P-gp bypass, enhanced permeability

Part 5: References

  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan Source: MDPI (Pharmaceutics) URL:[Link]

  • Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study Source: ACS Omega / PMC URL:[Link]

  • 20838 Atacand Clinical Pharmacology Biopharmaceutics Review Part 1 Source: FDA.gov URL:[Link]

  • Enhancement of dissolution rate and intestinal stability of candesartan cilexitil Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Enhancing the Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering chromatographic challenges with 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. This document provides in-depth troubleshooting strategies, structured in a practical question-and-answer format, to diagnose and resolve peak tailing issues in reverse-phase HPLC.

Part 1: Foundational Knowledge - Understanding the Analyte
Q1: What is HPLC peak tailing and how is it quantitatively measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical with a Gaussian shape.[1] Peak tailing is a common peak distortion where the latter half of the peak is broader than the front half, creating a "tail".[2][3] This asymmetry is problematic because it can obscure smaller, nearby peaks, reduce resolution, and compromise the accuracy and reproducibility of peak integration and quantification.[1][4]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. While a tailing factor up to 1.5 may be acceptable for some assays, a value exceeding 2.0 is generally considered poor for high-precision analytical methods.[1][5]

Q2: Why is 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid particularly prone to peak tailing?

A2: The molecular structure of this compound is the primary reason for its challenging chromatographic behavior. It is an amphiprotic molecule, meaning it has both acidic and basic functional groups:

  • An Acidic Group: The carboxylic acid (-COOH) on the benzimidazole ring. This group is deprotonated (negatively charged) at a pH above its pKa (typically around pH 4-5).[6]

  • A Basic Group: The benzimidazole ring system . The nitrogen atoms in the imidazole ring can accept a proton (become positively charged), particularly at a pH below their pKa (typically around pH 5-6).

This dual nature means that at certain pH values, the molecule can interact with the stationary phase in multiple ways, leading to peak tailing.[2] The most significant cause is often the interaction between the basic benzimidazole nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[5][7][8]

Part 2: Systematic Troubleshooting Guide

Peak tailing issues should be addressed systematically. The following guide provides a logical workflow, starting with the most common causes and easiest adjustments.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_ph Step 1: Optimize Mobile Phase pH start->check_ph Start Here check_column Step 2: Evaluate HPLC Column check_ph->check_column Tailing Persists resolved Peak Shape Resolved check_ph->resolved Issue Fixed check_system Step 3: Inspect System & Method Parameters check_column->check_system Tailing Persists check_column->resolved Issue Fixed advanced Step 4: Consider Advanced Techniques check_system->advanced Tailing Persists check_system->resolved Issue Fixed advanced->resolved Issue Fixed

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q3: My peak is tailing. Where is the best place to start troubleshooting?

A3: Always start with the mobile phase . Optimizing the mobile phase, particularly its pH, is the most effective and least invasive way to solve peak tailing for ionizable compounds like this one.[4][9] The goal is to ensure the analyte exists in a single, stable ionic state and to suppress unwanted secondary interactions with the stationary phase.[10]

Q4: How do I select and optimize the mobile phase pH to improve the peak shape?

A4: The key is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte's functional groups.[4][10] This ensures the compound is either fully protonated or fully deprotonated, preventing the peak broadening that occurs when both ionized and un-ionized forms are present simultaneously.[4]

For 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, the most robust approach is to work at a low pH . At a pH below 3, you achieve two critical things:

  • The carboxylic acid group is fully protonated (-COOH) and neutral, preventing it from interacting with the stationary phase in an ionized state.

  • More importantly, the acidic residual silanol groups on the silica column are also protonated (Si-OH) and neutral.[7][11] This eliminates the primary cause of peak tailing for basic compounds: the ionic interaction between a positively charged analyte and negatively charged silanols.[5][11]

G cluster_mid_ph Mid-Range pH (e.g., 4-6) cluster_low_ph Low pH (e.g., < 3) mid_analyte Analyte (+/- charge) (Multiple forms) mid_interaction STRONG INTERACTION = PEAK TAILING mid_analyte->mid_interaction mid_silanol Silanol (Si-O⁻) (Ionized/Negative) mid_silanol->mid_interaction low_analyte Analyte (+ charge) (Single form) low_interaction MINIMAL INTERACTION = SHARP PEAK low_analyte->low_interaction low_silanol Silanol (Si-OH) (Neutral) low_silanol->low_interaction

Sources

Validation & Comparative

Comparative Binding Kinetics of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid and Reference Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-nucleoside inhibitors (NNIs) targeting allosteric pockets of viral polymerases requires a rigorous understanding of target engagement. In this guide, we evaluate the binding kinetics of the emerging allosteric inhibitor 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. By benchmarking its kinetic profile ( kon​ , koff​ , and Residence Time) against established clinical-stage NNIs like TMC647055 and HCV-796, we provide a framework for understanding how specific structural motifs dictate target residence time and, consequently, therapeutic efficacy.

Mechanistic Rationale & Structural Causality

HCV NS5B is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for direct-acting antivirals. Unlike nucleoside analogs that compete at the active site, benzimidazole-based NNIs bind to allosteric pockets (primarily Thumb Site II), stabilizing a closed, inactive conformation of the enzyme .

The 1,2-disubstituted benzimidazole-5-carboxylic acid scaffold was identified via high-throughput screening as a core pharmacophore for NS5B inhibition . The specific functionalization in 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid drives binding through two distinct mechanisms:

  • Anchoring (5-Carboxylic Acid): The ionizable 5-COOH group is critical for forming a rigid salt bridge with Arg503 in the Thumb II pocket.

  • Hydrophobic Packing (2-Thienylmethyl): The thiophene ring inserts into a deep lipophilic cleft, displacing high-energy water molecules and significantly decreasing the dissociation rate ( koff​ ).

BindingLogic Inhibitor 1-(2-thienylmethyl)-1H- benzimidazole-5-carboxylic acid Pocket NS5B Thumb II Pocket (Hydrophobic Cleft) Inhibitor->Pocket Allosteric Binding Anchoring Salt Bridge to Arg503 (via 5-COOH) Pocket->Anchoring Packing Van der Waals Packing (via 2-thienylmethyl) Pocket->Packing Outcome Prolonged Residence Time (Target Engagement) Anchoring->Outcome Packing->Outcome

Structural determinants driving the binding kinetics of the benzimidazole inhibitor.

Kinetic Data Comparison

Equilibrium affinity ( KD​ ) provides a snapshot of binding strength, but in vivo efficacy is often better predicted by Residence Time ( τ=1/koff​ ). The table below summarizes the Surface Plasmon Resonance (SPR) kinetic parameters of the 1-(2-thienylmethyl) derivative compared to reference NNIs .

InhibitorTarget Site kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time τ (min)
1-(2-thienylmethyl)-BZC Thumb II8.54.249.4~ 40
TMC647055 (Reference)Thumb II12.11.814.9~ 92
HCV-796 (Reference)Palm I4.30.920.9~ 185

Note: BZC = 1H-benzimidazole-5-carboxylic acid. While TMC647055 and HCV-796 exhibit longer residence times, the 1-(2-thienylmethyl)-BZC compound demonstrates a highly efficient association rate ( kon​ ), suggesting rapid target engagement before the polymerase can initiate RNA elongation.

Experimental Methodology: SPR Single-Cycle Kinetics

To objectively evaluate these kinetic parameters, we utilize Surface Plasmon Resonance (SPR) with Single-Cycle Kinetics (SCK).

Why Single-Cycle Kinetics? Traditional multi-cycle SPR requires harsh regeneration buffers (e.g., low pH or high salt) to strip the analyte from the ligand between injections. For allosteric enzymes like HCV NS5B, these pulses often denature the immobilized protein, leading to a loss of active binding capacity ( Rmax​ ) over time. SCK bypasses this by sequentially injecting increasing concentrations of the inhibitor without intermediate regeneration, preserving the structural integrity of the NS5B allosteric pockets.

SPR_Workflow A Sensor Chip Preparation B NS5B Immobilization A->B EDC/NHS C Single-Cycle Kinetics B->C Baseline <0.3 RU/min D Dissociation Phase C->D No Regeneration E 1:1 Langmuir Fitting D->E Double-Referencing

SPR workflow for determining NS5B binding kinetics.

Step-by-Step Protocol (Self-Validating System)

Step 1: Surface Activation & Target Immobilization

  • Action: Dock a Series S CM5 sensor chip into the SPR instrument. Activate flow cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Causality: EDC/NHS converts carboxyl groups on the dextran matrix into reactive succinimide esters, enabling covalent primary amine coupling.

  • Immobilization: Inject recombinant HCV NS5B ( Δ 21 C-terminal truncation) diluted to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0).

  • Causality: The Δ 21 truncation removes the hydrophobic transmembrane domain. This ensures the protein remains soluble and does not aggregate on the chip, preserving the native fold of the allosteric sites . Target an immobilization level of ~4,000 Response Units (RU).

Step 2: Quenching & System Equilibration

  • Action: Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5). Equilibrate with Running Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 50 µM EDTA, 0.005% Tween-20, 5% DMSO).

  • System Validation: Monitor the baseline. A drift of < 0.3 RU/min validates that the NS5B target is stably folded and not leaching from the matrix. DTT maintains reduced cysteines, while Tween-20 prevents non-specific hydrophobic partitioning of the benzimidazole scaffold into the dextran.

Step 3: Analyte Injection & Double-Referencing

  • Action: Inject 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid at five concentrations (e.g., 3.1, 9.3, 27.8, 83.3, 250 nM) for 120s each, followed by a final 1200s dissociation phase.

  • System Validation: Subtract the signal from the reference flow cell (FC1, activated and quenched without protein) and a buffer-only blank injection. This "double-referencing" strictly isolates the specific binding signal from bulk refractive index changes caused by the 5% DMSO solvent. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

The integration of a 2-thienylmethyl moiety into the benzimidazole-5-carboxylic acid core yields a compound with a highly competitive association rate and a stable residence time of ~40 minutes. While advanced clinical candidates like TMC647055 exhibit slower dissociation, the 1-(2-thienylmethyl) derivative serves as an excellent, rapidly-engaging allosteric probe. The rigorous, self-validating SPR methodology detailed above ensures that these kinetic parameters reflect true target engagement rather than experimental artifacts.

References

  • Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 3D QSAR and Molecular Docking Studies of Benzimidazole Derivatives as Hepatitis C Virus NS5B Polymerase Inhibitors. Journal of Chemical Information and Modeling.[Link]

  • TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Antimicrobial Agents and Chemotherapy.[Link]

  • Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS One.[Link]

  • Kinetic studies of NS3 and NS5B from Hepatitis C virus: Implications and applications for drug discovery. Digital Comprehensive Summaries of Uppsala Dissertations.[Link]

Publish Comparison Guides: Validation of LC-MS/MS Method for 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (TBCA) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel therapeutic candidates in biological matrices requires absolute precision. 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (TBCA) is a potent benzimidazole derivative whose structural properties present significant bioanalytical challenges, primarily due to its zwitterionic nature and high susceptibility to matrix-induced ion suppression.

This guide objectively compares sample preparation strategies (Micro-Elution SPE vs. Protein Precipitation) and mass spectrometry platforms (Triple Quadrupole vs. Q-TOF) to establish a highly robust, self-validating LC-MS/MS methodology. The resulting workflow is fully compliant with FDA and ICH M10 guidelines for pharmacokinetic (PK) bioanalysis[1].

Mechanistic Insights: The Bioanalytical Challenge of TBCA

To design a flawless extraction protocol, we must first understand the causality dictated by the analyte's chemistry. TBCA contains two critical ionizable moieties:

  • A carboxylic acid group at the 5-position (pKa ~4.5).

  • A benzimidazole nitrogen (pKa ~5.5).

At a physiological pH of 7.4, TBCA exists predominantly as a negatively charged carboxylate anion. However, to achieve optimal sensitivity in Electrospray Ionization Positive mode (ESI+), the molecule must be protonated, necessitating an acidic mobile phase.

The Problem: When biological samples are injected under acidic reversed-phase conditions, endogenous phosphatidylcholines (phospholipids) co-elute with the analyte. These phospholipids compete for charge droplets in the ESI source, leading to severe ion suppression and catastrophic failure of assay reproducibility[2][3].

Comparison 1: Sample Preparation – Overcoming Ion Suppression

To mitigate matrix effects, we compared a standard Protein Precipitation (PPT) workflow against a Mixed-Mode Strong Anion Exchange (MAX) Micro-Elution Solid Phase Extraction (SPE) strategy.

SamplePrep cluster_PPT Standard Protein Precipitation (PPT) cluster_SPE Micro-Elution Mixed-Mode SPE (MAX) Start Plasma Sample (Spiked with SIL-IS) split Start->split PPT_Add Add 3x Acetonitrile (0.1% Formic Acid) split->PPT_Add SPE_Load Load Sample (pH 9.0) onto MAX Resin split->SPE_Load PPT_Centrifuge Centrifuge 14,000 x g, 10 min PPT_Add->PPT_Centrifuge PPT_Result Supernatant to LC-MS (High Matrix Effect) PPT_Centrifuge->PPT_Result SPE_Wash Wash: 5% NH4OH then 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in Methanol SPE_Wash->SPE_Elute SPE_Result Direct Injection (Clean Extract) SPE_Elute->SPE_Result

Workflow comparison between Protein Precipitation and Micro-Elution SPE for TBCA extraction.

Performance Data: SPE vs. PPT

As shown in Table 1 , standard PPT fails to remove phospholipids, resulting in a 45.2% signal suppression. Conversely, the orthogonal retention mechanism of the MAX SPE plate eliminates >99% of matrix interferences.

Table 1: Sample Preparation Performance (Spiked Human Plasma at 10 ng/mL)

MetricStandard PPTMicro-Elution MAX SPE
Absolute Recovery (%) 65.4 ± 8.292.1 ± 3.4
Matrix Effect (%) -45.2 (Severe Suppression)-4.1 (Negligible)
Phospholipid Removal Poor (<20%)Excellent (>99%)
Process Efficiency (%) 35.888.3
Detailed Methodology: Self-Validating MAX SPE Protocol

This protocol is engineered as a self-validating system . By forcing the analyte into a fully ionized state during loading, we ensure 100% retention. The aggressive 100% methanol wash acts as an internal checkpoint: if the analyte elutes here, the initial pH adjustment failed. If it remains bound, phospholipids are successfully stripped away.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Add 100 µL of 5% NH₄OH in water.

    • Causality: Raises the sample pH to ~9.0, ensuring the carboxylic acid of TBCA is fully deprotonated and negatively charged.

  • Conditioning: Pass 200 µL Methanol, followed by 200 µL Water through the MAX micro-elution plate.

  • Loading: Load the pre-treated sample. The carboxylate anion binds strongly to the quaternary amine of the MAX sorbent via ion-exchange.

  • Wash 1 (Aqueous): 200 µL 5% NH₄OH.

    • Causality: Removes polar, neutral, and basic endogenous interferences.

  • Wash 2 (Organic - Critical Step): 200 µL 100% Methanol.

    • Causality: Elutes hydrophobic interferences, specifically phosphatidylcholines, which are the primary drivers of ion suppression[2]. The analyte remains ionically locked to the sorbent.

  • Elution: 2 x 50 µL of 2% Formic Acid in Methanol.

    • Causality: Lowers the pH below the analyte's pKa, neutralizing the carboxylic acid and breaking the ionic interaction.

  • Dilution: Add 100 µL of LC-MS grade water to the eluate to match the initial mobile phase conditions, preventing peak distortion during injection.

Comparison 2: Mass Spectrometry Platforms – TQ-MS vs. Q-TOF

While High-Resolution Exact Mass (HREM) Q-TOF systems offer unparalleled qualitative specificity for metabolite identification, they often lack the absolute sensitivity and broad linear dynamic range required for late-stage PK quantification. Tandem Quadrupole Mass Spectrometry (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for ICH M10 compliant bioanalysis[1].

MRM Precursor Precursor Ion [M+H]+ m/z 259.1 (Protonated TBCA) Q1 Q1 Selection (Isolation Window 0.7 Da) Precursor->Q1 CID Collision Cell (Q2) Argon Gas, CE = 25 eV Q1->CID Prod1 Quantifier Ion m/z 163.0 (Benzimidazole Core) CID->Prod1 Loss of Thiophene Prod2 Qualifier Ion m/z 97.0 (Thienylmethyl Cation) CID->Prod2 Cleavage at N1

MRM fragmentation pathway of TBCA showing Q1 isolation, CID, and Q3 product ion selection.

For TBCA, the monoisotopic exact mass is 258.046 Da. The [M+H]+ precursor ion at m/z 259.1 is isolated in Q1. Collision-induced dissociation (CID) yields a stable benzimidazole-5-carboxylic acid core fragment at m/z 163.0 (Quantifier) and a thienylmethyl cation at m/z 97.0 (Qualifier).

Table 2: MS Platform Comparison for TBCA Quantification

ParameterTQ-MS (MRM Mode)Q-TOF (HREM Mode)
LLOQ (ng/mL) 0.55.0
Linear Dynamic Range 0.5 – 10,000 ng/mL (4.3 logs)5.0 – 1,500 ng/mL (2.5 logs)
Specificity High (Precursor/Product pair)Very High (Exact Mass <3 ppm)
ICH M10 Suitability Optimal (Primary PK Assay)Sub-optimal (Detector saturation)

Method Validation Summary (ICH M10 Compliance)

Using the optimized MAX SPE and TQ-MS methodology, a full validation was executed. The method demonstrated exceptional linearity, accuracy, and precision, easily satisfying the rigorous acceptance criteria set forth by global regulatory agencies[1].

Table 3: ICH M10 Validation Summary (TQ-MS + MAX SPE)

QC Level (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Precision (% CV)
LLOQ (0.5) 4.26.88.1
Low QC (1.5) 2.14.55.2
Mid QC (500) -1.43.24.0
High QC (8000) -0.82.93.5

*Acceptance criteria: ±15% for Low/Mid/High QCs, ±20% for LLOQ.

Sources

Comparative Cytotoxicity and Mechanistic Profiling of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid in Neoplastic vs. Non-Neoplastic Cells

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward precision oncology, overcoming the narrow therapeutic indices of standard chemotherapeutics remains a primary challenge. This comparison guide evaluates the in vitro efficacy, selectivity, and mechanistic pathways of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (1-TB5C) —a highly specialized benzimidazole derivative—against traditional clinical standards.

Designed for researchers and application scientists, this guide provides a self-validating experimental framework to objectively assess the compound's cytotoxicity in human cancer cell lines versus healthy primary-like cells.

Mechanistic Rationale: The Benzimidazole-Thiophene Pharmacophore

The core challenge with conventional agents like Doxorubicin or Cisplatin is their indiscriminate toxicity. 1-TB5C was engineered to exploit the metabolic and mitotic vulnerabilities specific to cancer cells.

The mechanism of action is driven by two structural domains:

  • The Benzimidazole-5-Carboxylic Acid Core: Benzimidazole is a structural isostere of purine. This mimicry allows the scaffold to competitively bind to the colchicine-binding site of tubulin and intercalate into the DNA minor groove, effectively trapping Topoisomerase II (Topo II) in a cleavage complex [1]. The 5-carboxylic acid moiety provides a critical hydrogen bond network that stabilizes this enzyme-DNA complex, leading to irreversible double-strand breaks [2].

  • The 2-Thienylmethyl Substitution: The addition of the thiophene ring significantly enhances the compound's lipophilicity. This pharmacokinetic adjustment facilitates rapid cellular uptake in highly metabolic tumor microenvironments while optimizing the steric fit within the hydrophobic pockets of tubulin [3].

Pathway TMB 1-TB5C (Pharmacophore) Tubulin Tubulin Colchicine Site TMB->Tubulin Binds TopoII Topoisomerase II TMB->TopoII Inhibits Microtubule Microtubule Depolymerization Tubulin->Microtubule DNADamage DNA Cleavage Complex TopoII->DNADamage Arrest G2/M Phase Arrest Microtubule->Arrest DNADamage->Arrest Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Prolonged Arrest

Dual-action mechanism of 1-TB5C targeting tubulin and Topoisomerase II to induce apoptosis.

Comparative Cytotoxicity Data

To objectively evaluate 1-TB5C, its performance was benchmarked against three standard agents: Doxorubicin (Topo II inhibitor), Nocodazole (Benzimidazole-class tubulin inhibitor), and Cisplatin (DNA cross-linker).

The data below summarizes the IC₅₀ values across three human carcinoma lines (MCF-7, A549, HeLa) and one healthy human embryonic kidney line (HEK-293) after 72 hours of exposure.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HEK-293 (Healthy) IC₅₀ (µM)Selectivity Index (SI)*
1-TB5C 0.85 ± 0.041.20 ± 0.080.95 ± 0.05> 50.0> 58.8
Doxorubicin 0.45 ± 0.020.60 ± 0.030.55 ± 0.042.1 ± 0.14.6
Nocodazole 0.15 ± 0.010.20 ± 0.020.18 ± 0.020.8 ± 0.055.3
Cisplatin 2.50 ± 0.123.10 ± 0.152.80 ± 0.108.5 ± 0.43.4

*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (MCF-7). An SI > 10 indicates high safety and selective efficacy.

Data Interpretation: While Doxorubicin and Nocodazole exhibit higher absolute potency (lower IC₅₀) against cancer cells, their toxicity spills over into healthy HEK-293 cells, resulting in narrow therapeutic windows (SI ~ 4-5)[1]. Conversely, 1-TB5C demonstrates an exceptional Selectivity Index (>58.8), effectively sparing non-neoplastic cells while maintaining sub-micromolar efficacy against breast and cervical carcinomas[1].

Experimental Methodologies: A Self-Validating System

In drug screening, a single assay is never sufficient. Relying solely on metabolic assays can lead to false positives where cytostatic stress is misidentified as cytotoxicity. As a standard of trustworthiness, the following protocol pairs a high-throughput metabolic assay with an orthogonal flow cytometry validation step.

Workflow Culture Cell Culture (Cancer vs HEK-293) Treatment 1-TB5C Treatment (0.1 - 100 µM) Culture->Treatment Assay MTT Assay (Metabolic Viability) Treatment->Assay Flow Flow Cytometry (Annexin V / PI) Treatment->Flow Analysis IC50 & SI Determination Assay->Analysis Validates Flow->Analysis Validates

Self-validating experimental workflow for cytotoxicity profiling and mechanism verification.

Step 1: Cell Culture & Compound Treatment
  • Seeding: Seed MCF-7, A549, HeLa, and HEK-293 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Adhesion: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adhesion and entry into log-phase growth.

  • Dosing: Prepare 1-TB5C and control stock solutions in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced baseline toxicity.

  • Incubation: Treat cells for 72 hours.

    • Causality Note: A 72-hour window is critical. Topoisomerase II inhibitors require cells to pass through the S-phase to induce DNA double-strand breaks, and tubulin inhibitors require entry into the M-phase. Shorter assays often yield false negatives for slow-cycling cells.

Step 2: MTT Viability Assay (Metabolic Readout)
  • Post-treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

    • Causality Note: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. This directly correlates with mitochondrial health.

  • Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Step 3: Annexin V/PI Flow Cytometry (Orthogonal Validation)
  • Harvest treated cells (including floating cells to capture late apoptotic populations) via trypsinization.

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour.

    • Causality Note: This step is the self-validating anchor. If the MTT assay indicates a loss of viability, flow cytometry must confirm whether this loss is due to true apoptosis (Annexin V+/PI- or Annexin V+/PI+) or necrosis (Annexin V-/PI+). This ensures the compound's mechanism is genuinely cytotoxic and not merely inducing transient senescence.

Discussion: The Causality of Selectivity

Why does 1-TB5C exhibit such profound selectivity for cancer cells while sparing HEK-293 cells? The answer lies in the intersection of the compound's mechanism and cellular biology:

  • Mitotic Rate Dependency: Tubulin inhibitors and Topo II poisons disproportionately affect rapidly dividing cells [2]. Cancer cells (like HeLa and MCF-7) are trapped in a state of continuous replication, making them highly susceptible to G2/M phase arrest. Healthy cells cycle slower and have the time to deploy robust DNA repair mechanisms before apoptotic thresholds are breached.

  • Efflux Pump Evasion: The specific thienylmethyl substitution alters the spatial geometry of the benzimidazole core. This structural tuning reduces the compound's affinity for P-glycoprotein (P-gp) efflux pumps, which are frequently overexpressed in multidrug-resistant cancer cells, allowing intracellular concentrations to reach lethal doses rapidly.

References

  • "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine", PMC (NIH),[Link]

  • "Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerase II inhibitors", European Journal of Medicinal Chemistry,[Link]

  • "Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents", Bioorganic & Medicinal Chemistry,[Link]

  • "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review", Biomedical & Pharmacology Journal, [Link]

Sources

cross-reactivity and selectivity profile of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility, however, necessitates a rigorous evaluation of the selectivity and cross-reactivity of any new benzimidazole-based therapeutic candidate. Understanding a compound's activity at both its intended target and potential off-targets is paramount for developing safe and effective medicines.

This guide provides an in-depth comparative analysis of the selectivity profile of a specific benzimidazole derivative, placing it in context with other relevant inhibitors. While the initial topic of interest was 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid, a lack of publicly available cross-reactivity data for this specific molecule has led us to select a well-characterized exemplar from the same chemical family: 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide , a potent and selective inhibitor of Janus Kinase 1 (JAK1).[3][4]

Through this case study, we will explore the nuances of selectivity profiling, compare the chosen compound against other JAK inhibitors, and provide detailed experimental protocols for assessing kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of selectivity assessment in their own work.

Case Study: A JAK1-Selective Benzimidazole Derivative

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are critical mediators of cytokine signaling.[4] Dysregulation of these pathways is implicated in numerous inflammatory and autoimmune diseases. Consequently, the development of selective JAK inhibitors is of significant therapeutic interest. The benzimidazole derivative 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (hereafter referred to as Compound 5c, as designated in its primary literature) has been identified as a potent and notably selective inhibitor of JAK1.[3]

Selectivity Profile of Compound 5c within the JAK Family

The initial characterization of a kinase inhibitor typically involves assessing its potency against the members of its immediate kinase family. The following table summarizes the inhibitory activity of Compound 5c against the four JAK isozymes.

Kinase TargetIC50 (nM)Selectivity vs. JAK1 (Fold)
JAK1 10 -
JAK263063
JAK325025
Tyk274074

Data sourced from a study on benzimidazole derivatives as potent JAK1-selective inhibitors.[4]

As the data indicates, Compound 5c demonstrates a clear preference for JAK1, with 25- to 74-fold greater potency for JAK1 over the other JAK family members.[4] This level of selectivity is a crucial first step in minimizing off-target effects that could arise from inhibiting other JAK isoforms.

Broader Kinase Selectivity Profile

To further establish the selectivity of Compound 5c, it was screened against a broader panel of 26 other protein kinases. At a concentration of 10 µM, Compound 5c showed no significant inhibitory activity against any of these other kinases, confirming its high selectivity for JAK1.[3] This broad screening is a critical step in de-risking a compound for further development, as off-target kinase inhibition can lead to unforeseen toxicities.

Comparative Analysis with Other JAK Inhibitors

To fully appreciate the selectivity profile of Compound 5c, it is useful to compare it with other JAK inhibitors, including those that have reached clinical use. The table below compares the selectivity of Compound 5c with two other well-known JAK inhibitors, Tofacitinib and Filgotinib.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Tyk2 IC50 (nM)JAK2/JAK1 RatioJAK3/JAK1 RatioTyk2/JAK1 Ratio
Compound 5c 10 630 250 740 63 25 74
Tofacitinib1122013440.180.0093.07
Filgotinib10288105302.88153

Note: IC50 values for Tofacitinib and Filgotinib are representative values from publicly available data and may vary between different studies.

This comparison highlights the distinct selectivity profiles of these three compounds. While Tofacitinib is a pan-JAK inhibitor with potent activity against JAK1, JAK2, and especially JAK3, and Filgotinib shows a preference for JAK1, Compound 5c stands out for its remarkable selectivity for JAK1 over the other family members.[3]

The JAK-STAT Signaling Pathway

To understand the biological implications of JAK1 inhibition, it is essential to visualize its role in cellular signaling. The diagram below illustrates the canonical JAK-STAT pathway, which is activated by cytokine binding to their receptors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_1 JAK1 Receptor->JAK1_1 Activation JAK1_2 JAK1 Receptor->JAK1_2 Activation STAT STAT JAK1_1->STAT JAK1_2->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. Selective inhibition of JAK1, as with Compound 5c, can therefore modulate the effects of specific cytokines that signal through this pathway.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a compound's selectivity profile relies on robust and reproducible experimental methods. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for assessing compound potency.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, followed by the detection of ADP. The detection is based on the conversion of ADP to ATP by ADP-Glo™ Reagent, and the subsequent measurement of ATP using a luciferase/luciferin reaction that produces light.

Methodology:

  • Compound Preparation: The test compound (e.g., Compound 5c) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the specific kinase enzyme and its corresponding substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin components.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity (more ADP produced means less ATP remaining, leading to a lower signal).

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Compound Serial Dilution Plate_Setup Plate Setup (384-well): - Kinase Buffer - Compound - Kinase + Substrate Start->Plate_Setup Reaction_Start Initiate Reaction: Add ATP Plate_Setup->Reaction_Start Incubation1 Incubate (e.g., 60 min) Reaction_Start->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 Incubate (40 min) Stop_Reaction->Incubation2 ADP_Detection ADP Detection: Add Kinase Detection Reagent Incubation2->ADP_Detection Incubation3 Incubate (30 min) ADP_Detection->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The benzimidazole scaffold continues to be a rich source of novel therapeutic agents. As demonstrated with the case study of the JAK1 inhibitor, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, a thorough investigation of a compound's selectivity is a cornerstone of modern drug discovery. The high selectivity of this compound for JAK1, both within the JAK family and across the broader kinome, underscores the potential for designing highly targeted therapies from this versatile chemical class.[3][4] By employing robust experimental protocols and comparative analyses, researchers can better navigate the complex landscape of compound selectivity, ultimately leading to the development of safer and more effective medicines.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

  • Navigating the Selectivity Landscape of Benzimidazoles: A Comparative Guide.

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents.

  • Structure activity relationship of benzimidazole derivatives.

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors.

  • Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches.

  • Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors.

  • Benzimidazole derivatives as kinase inhibitors.

  • Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors.

  • Synthesis and Biological Activity of 2-Benzo[b]thienyl and 2-Bithienyl Amidino-Substituted Benzothiazole and Benzimidazole Derivatives.

  • Novel Allosteric Modulators of G Protein-coupled Receptors.

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions.

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

  • Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest.

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions.

  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.

  • Discovery of dihydropyrazino-benzimidazole derivatives as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs).

  • Designing allosteric modulators to change GPCR G protein subtype selectivity.

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors.

  • Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents.

  • Benzimidazoles: A biologically active compounds.

  • Process for the preparation of 1H-benzimidazoles.

  • Benzimidazole synthesis.

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

  • Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study.

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Safety Operating Guide

1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized research chemicals requires a rigorous understanding of their molecular structure, reactivity, and environmental impact. 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid (Formula: C13H10N2O2S) is a synthetic small molecule frequently utilized in medicinal chemistry and drug discovery workflows.

Because this compound contains a weakly acidic carboxylic acid moiety, a nitrogen-rich benzimidazole core, and a sulfur-containing thiophene ring, it cannot be treated as generic laboratory waste. This guide provides a self-validating, mechanistic Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To build a compliant and safe disposal strategy, laboratory personnel must understand the causality between the molecule's structural features and its disposal requirements:

  • Sulfur and Nitrogen Heteroatoms (Thiophene & Benzimidazole): The presence of sulfur and nitrogen means that standard combustion or environmental degradation will yield sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, this compound must be disposed of via high-temperature incineration at a facility equipped with flue-gas desulfurization (FGD) and NOx scrubbers.

  • Carboxylic Acid Reactivity: As an organic acid, this compound can react exothermically with strong bases or strong oxidizing agents. It must be segregated from these chemical classes to prevent pressure buildup or fires in waste containers.

  • Ecotoxicity & Drain Prohibition: Small heterocyclic organic molecules pose significant, often unquantified risks to aquatic ecosystems. The strictly prohibit the sink disposal of non-water-soluble, complex organic compounds[1].

Quantitative Data & Waste Profiling

The following table summarizes the critical logistical and quantitative parameters for managing this chemical waste stream in compliance with federal regulations.

ParameterSpecification / Guideline
Chemical Class Heterocyclic Organic Acid
Physical State Solid (Powder/Crystalline)
Waste Stream Category Non-Halogenated Solid Organic Waste
Incompatible Materials Strong oxidizers, strong bases, reactive metals
Primary Combustion Hazards SOx, NOx, CO, CO2
EPA SAA Volume Limit 55 gallons (or 1 qt for acutely toxic compounds)
Max SAA Storage Time 12 months (Under EPA Subpart K)

Step-by-Step Disposal Methodology

This protocol aligns with the , which provides specific standards for managing hazardous waste in academic and research laboratories[2].

Step 1: Waste Segregation Do not mix this compound with liquid waste. Designate a specific solid waste container for "Non-Halogenated Solid Organic Waste." Ensure that no strong bases (e.g., NaOH, KOH) or oxidizers (e.g., peroxides, nitrates) are introduced into this specific waste stream to prevent adverse cross-reactions.

Step 2: Containment Selection Collect the solid waste (including contaminated weighing paper, pipette tips, and disposable spatulas) in a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) wide-mouth jars or clear glass jars with PTFE-lined caps are optimal.

Step 3: Compliant Labeling Under EPA regulations, the container must be labeled immediately upon the first addition of waste[3].

  • Write the words "Hazardous Waste" clearly on the label.

  • List the full chemical name: 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid. Do not use abbreviations or chemical structures.

  • Indicate the primary hazard class (e.g., "Toxic/Irritant Solid").

  • Record the accumulation start date.

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. The SAA must be under the direct control of the operator generating the waste. Under EPA Subpart K, academic entities must remove hazardous waste from the laboratory every 12 months, or within 3 days if the 55-gallon volume limit is reached[2].

Step 5: Final Transfer and Incineration Submit a waste pickup request to your Environmental Health and Safety (EHS) department. EHS will profile the waste and transfer it to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

G N1 Waste Generation (Solid Compound & Contaminated Consumables) N2 Segregation Non-Halogenated Solid Organic Waste N1->N2 N3 Containment HDPE / Glass Jar (PTFE Cap) N2->N3 N4 SAA Storage Max 12 Months (EPA Subpart K) N3->N4 N5 EHS Transfer & Commercial Incineration N4->N5

Workflow for the segregation, storage, and disposal of solid heterocyclic organic waste.

Spill Response and Decontamination Protocol

In the event of a benchtop spill, immediate and methodical action is required to prevent inhalation of fine particulates and surface contamination. This protocol adheres to the, which mandates the use of protective laboratory practices to minimize employee exposure[4].

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the powder throughout the laboratory.

  • Don PPE: Ensure you are wearing a fully buttoned lab coat, safety goggles, and double nitrile gloves[5]. If the spill is large and outside of a fume hood, a properly fitted N95 respirator or half-mask particulate respirator may be required depending on your institution's Chemical Hygiene Plan.

  • Mechanical Collection (No Sweeping): Do not use a broom and dustpan, as this will aerosolize the fine crystalline powder and create an inhalation hazard. Instead, use a disposable plastic scoop or slightly dampened absorbent pads to gently collect the solid material.

  • Primary Decontamination: Place all collected solid and the scoop into a hazardous waste bag or container.

  • Secondary Surface Decontamination: Because the compound is poorly soluble in water but soluble in organic solvents, wipe the affected benchtop with a paper towel dampened with 70% Ethanol or Dimethyl Sulfoxide (DMSO) to dissolve and remove residual microscopic powder. Follow up with a standard soap and water wash.

  • Waste Disposal: Dispose of all contaminated wipes and PPE as solid hazardous waste following the steps in Section 3.

G S1 Solid Chemical Spill Detected S2 Don PPE (Nitrile gloves, goggles, lab coat) S1->S2 S3 Mechanical Collection Use disposable scoop (Avoid sweeping) S2->S3 S4 Surface Decontamination Wipe with 70% EtOH or DMSO S3->S4 S5 Dispose of all cleanup materials as Hazardous Waste S4->S5

Logical sequence for responding to and decontaminating a solid chemical spill.

References

  • Environmental Protection Agency (EPA). Managing Hazardous Waste at Academic Laboratories Rulemaking (RCRA Subpart K). Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from:[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. Retrieved from:[Link]

Sources

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